Spiroxatrine
描述
structure
属性
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054-88-2 | |
| Record name | Spiroxatrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxatrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIROXATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spiroxatrine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: Initial database searches for "Spiroxatrine" may yield limited results or be confounded with "Spironolactone." It is critical to distinguish between these two distinct pharmacological agents. This guide focuses exclusively on this compound, a selective antagonist of the 5-HT1A and α2C adrenergic receptors.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism at two specific G-protein coupled receptors: the serotonin 5-HT1A receptor and the α2C-adrenergic receptor.[1] Its action as an antagonist means that it binds to these receptors without activating them, thereby blocking the binding and subsequent signaling of the endogenous agonists, serotonin and norepinephrine, respectively. This compound is an analog of spiperone and also exhibits some dopamine antagonist effects and weak opioid action.[1]
Receptor Binding Profile and Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. Quantitative data on the binding affinity of this compound for its primary targets and other receptors are summarized below.
| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |
| 5-HT1A | (+/-)-Spiroxatrine | Data not available in abstract | Rat Brain | [1] |
| α2-Adrenergic | (+/-)-Spiroxatrine | Relatively High Affinity | Rat Brain | [2] |
| α1-Adrenergic | (+/-)-Spiroxatrine | Very Low Affinity | Rat Brain | [2] |
| 5-HT2 | (+/-)-Spiroxatrine | Much Lower Affinity than 5-HT1A | Rat Brain | |
| D2-Dopaminergic | (+/-)-Spiroxatrine | Data not available in abstract | Rat Brain |
Further research is required to obtain the specific Ki values from the full-text publications.
The enantiomers of this compound, (R)-(+)- and (S)-(-)-spiroxatrine, have been synthesized and evaluated, suggesting stereospecific interactions with its target receptors.
Signaling Pathways
As an antagonist of G-protein coupled receptors (GPCRs), this compound modulates downstream signaling cascades initiated by the natural ligands.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound prevents the serotonin-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.
α2C-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT1A receptor, the α2C-adrenergic receptor is also coupled to Gi/o proteins. Its activation by norepinephrine inhibits adenylyl cyclase, leading to a decrease in cAMP. This compound's antagonism at this receptor prevents this norepinephrine-mediated effect.
Experimental Protocols
Detailed characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and selectivity of this compound for its target receptors.
Objective: To quantify the affinity of this compound for 5-HT1A and α2C-adrenergic receptors.
General Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT1A) in a suitable buffer. Centrifuge to pellet the membranes containing the receptors.
-
Incubation: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to determine the nature of the interaction of this compound with its target receptors (i.e., agonist, antagonist, or inverse agonist) and to quantify its potency.
Objective: To characterize the antagonist properties of this compound at 5-HT1A and α2C-adrenergic receptors.
Example Protocol: Forskolin-Induced cAMP Accumulation Assay (for Gi/o-coupled receptors)
-
Cell Culture: Use a cell line stably expressing the human 5-HT1A or α2C-adrenergic receptor.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a known agonist (e.g., serotonin for 5-HT1A) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Construct dose-response curves for the agonist in the presence and absence of this compound. A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. The potency of the antagonist can be determined using Schild analysis.
In Vivo Pharmacology
In vivo studies are essential to understand the physiological effects of this compound's receptor antagonism. For instance, in pithed rats, this compound has been shown to exhibit α1- and α2-adrenoceptor antagonist properties by producing a rightward displacement of the dose-response curves to pressor agents like norepinephrine, methoxamine, and clonidine.
Conclusion
This compound is a selective antagonist of the 5-HT1A and α2C-adrenergic receptors. Its mechanism of action involves the competitive blockade of these Gi/o-coupled receptors, thereby preventing the inhibitory effects of their endogenous ligands on adenylyl cyclase and subsequent cAMP-mediated signaling. Further research to obtain and publish the specific binding affinities (Ki values) and detailed functional characterization of its enantiomers will provide a more complete understanding of its pharmacological profile for drug development professionals.
References
Spiroxatrine's Antagonistic Activity at the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine is a spiro-piperidine derivative that has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A subtype. While initially explored as a potential antagonist, subsequent research has revealed a more complex pharmacological profile, exhibiting properties of both partial agonism and competitive antagonism depending on the experimental system. This technical guide provides an in-depth analysis of this compound's 5-HT1A receptor antagonist activity, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's 5-HT1A Receptor Interaction
The following tables summarize the key quantitative data regarding this compound's binding affinity and functional activity at the 5-HT1A receptor.
| Radioligand Binding Assays | |
| Parameter | Value |
| Kd ([3H]this compound) | 0.9 nM |
| Bmax ([3H]this compound) | 424 fmol/mg protein |
| Functional Assays | |
| Activity Profile | Observation |
| cAMP Accumulation | Partial agonist activity (partial inhibition of forskolin-stimulated cAMP accumulation)[1] |
| In Vivo Antagonism | Competitively antagonized 8-OH-DPAT-induced lower lip retraction in rats, causing a rightward shift in the 8-OH-DPAT dose-response curve |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. A typical workflow for a competition binding assay to determine the Ki of this compound is depicted below.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the cAMP accumulation assay, are crucial for determining the functional activity of a compound (agonist, antagonist, or inverse agonist). The workflow for assessing this compound's antagonist activity is outlined below.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled ligand), and competition binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (typically at or near its Kd value), and either buffer, the non-specific control, or this compound to the respective wells. Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (Antagonism)
Objective: To determine the functional antagonist potency (IC50 or pA2) of this compound at the 5-HT1A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells).
-
Test Compound: this compound hydrochloride.
-
Agonist: 8-OH-DPAT or 5-HT.
-
Stimulant: Forskolin (to increase basal cAMP levels).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture the cells under standard conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) and a fixed concentration of forsklin to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the plate reader.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the agonist-induced response. For a more detailed characterization of competitive antagonism, perform Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is then calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
[35S]GTPγS Binding Assay (Functional)
Objective: To assess the ability of this compound to modulate G-protein activation through the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound hydrochloride.
-
Agonist: 8-OH-DPAT or 5-HT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: To ensure that the G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound (to test for agonist/inverse agonist activity) or a fixed concentration of a 5-HT1A agonist in the presence of varying concentrations of this compound (to test for antagonist activity).
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: To assess for agonist activity, plot the [35S]GTPγS binding as a function of this compound concentration to determine the EC50 and Emax. To assess for antagonist activity, plot the inhibition of agonist-stimulated [35S]GTPγS binding as a function of this compound concentration to determine the IC50.
Conclusion
This compound's interaction with the 5-HT1A receptor is multifaceted. While it demonstrates high affinity in binding assays, its functional profile is not that of a simple antagonist. Evidence points towards partial agonist activity in some in vitro systems, while in vivo studies have demonstrated competitive antagonism of agonist-induced effects. This complex pharmacology highlights the importance of utilizing a range of experimental approaches to fully characterize the activity of a compound at a given receptor. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the nuanced pharmacology of this compound and other 5-HT1A receptor ligands. Further studies are warranted to definitively quantify its antagonist potency, for instance through the determination of a pA2 value from Schild analysis in a robust functional assay.
References
Spiroxatrine's Interaction with the Alpha-2C Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of spiroxatrine to the alpha-2C adrenergic receptor (α2C-AR). It includes a compilation of quantitative binding data, detailed experimental protocols for receptor binding assays, and a visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of adrenergic pharmacology and drug development.
Core Concepts: this compound and the Alpha-2C Adrenergic Receptor
This compound is a chemical compound known for its antagonist activity at serotonin 5-HT1A receptors. However, it also exhibits a noteworthy and potent antagonistic effect on the alpha-2C adrenergic receptor, a subtype of the α2-adrenergic receptor family.[1] The α2-adrenergic receptors, including the α2A, α2B, and α2C subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons within the central nervous system.[2][3] The α2C subtype, in particular, is involved in modulating neurotransmission at lower levels of nerve activity.[3]
Quantitative Binding Data
The binding affinity of this compound for the alpha-2C adrenergic receptor has been quantified through radioligand binding assays. The following table summarizes the available quantitative data, providing key metrics for assessing the interaction between this compound and the α2C-AR.
| Compound | Receptor Subtype | Ligand | Assay Type | pKi | Ki (nM) | Reference |
| This compound | Alpha-2C Adrenergic Receptor | [³H]-Rauwolscine | Competition Binding | 8.2 | ~6.3 | [1] |
Table 1: this compound Binding Affinity for the Alpha-2C Adrenergic Receptor. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. A higher pKi value corresponds to a higher binding affinity.
Experimental Protocols
The determination of this compound's binding affinity for the α2C-adrenergic receptor is typically achieved through competitive radioligand binding assays. The following is a detailed methodology adapted from standard protocols for such experiments.
Radioligand Binding Assay for this compound at the α2C-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human alpha-2C adrenergic receptor expressed in a cellular system.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human α2C-adrenergic receptor gene.
-
Radioligand: [³H]-Rauwolscine, a non-selective α2-adrenergic antagonist.
-
Competitor: this compound.
-
Non-specific Binding Control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: A membrane fraction prepared from the transfected CHO cells.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the human α2C-adrenergic receptor to a sufficient density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: To designated wells, add the assay buffer, a fixed concentration of [³H]-Rauwolscine (typically at or below its Kd for the α2C receptor), and the membrane preparation.
-
Non-specific Binding: To a separate set of wells, add the assay buffer, [³H]-Rauwolscine, a high concentration of the non-specific binding control (e.g., 10 µM phentolamine), and the membrane preparation.
-
Competition Binding: To other wells, add the assay buffer, [³H]-Rauwolscine, the membrane preparation, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Rauwolscine).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Alpha-2C Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This technical guide has synthesized key information regarding the interaction of this compound with the alpha-2C adrenergic receptor. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow offer a robust foundation for further research and drug development efforts targeting the α2C-AR. The potent antagonist activity of this compound at this receptor subtype warrants further investigation into its potential therapeutic applications.
References
Spiroxatrine and its Interaction with Dopamine Receptors: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Spiroxatrine, a structural analog of the well-characterized butyrophenone antipsychotic spiperone, is recognized primarily for its antagonist activity at 5-HT1A and α2C adrenergic receptors. However, its pharmacological profile also includes interactions with the dopaminergic system, largely presumed to be antagonistic in nature, reflecting its lineage from spiperone, a potent dopamine D2 receptor antagonist. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with dopamine receptors. Due to a notable scarcity of publicly available quantitative binding and functional data specific to this compound, this document will focus on its qualitative dopaminergic profile, the established pharmacology of its parent compound spiperone, and the detailed experimental methodologies employed to characterize such interactions. Furthermore, this guide outlines the canonical signaling pathways of dopamine receptors, providing a framework for understanding the potential downstream cellular consequences of this compound's activity.
Introduction to this compound
This compound (also known as Spiroxamide or R5188) is a synthetic compound that has been investigated for its neuropharmacological properties. It is structurally related to spiperone, a classic antipsychotic agent. While much of the research on this compound has focused on its high affinity for serotonin 5-HT1A receptors, where it acts as a selective antagonist, its dopaminergic activity remains a component of its pharmacological identity[1]. The dopamine antagonist effects of this compound are noted in the literature, though detailed characterization across all dopamine receptor subtypes is not extensively documented[1].
Quantitative Interaction Data
A thorough review of the scientific literature reveals a lack of specific quantitative binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5).
As an analog of spiperone, it is hypothesized that this compound's primary dopaminergic action is as an antagonist at D2-like receptors (D2, D3, and D4). Spiperone itself is a potent antagonist at D2, 5-HT1A, and 5-HT2A receptors[2]. The structural similarities suggest that this compound may retain a degree of this D2 receptor antagonism.
Table 1: this compound - Dopamine Receptor Binding Affinity (Ki in nM)
| Receptor Subtype | This compound Ki (nM) |
| D1 | Data not available |
| D2 | Data not available |
| D3 | Data not available |
| D4 | Data not available |
| D5 | Data not available |
Table 2: this compound - Dopamine Receptor Functional Activity (EC50/IC50 in nM)
| Receptor Subtype | Assay Type | This compound Activity (EC50/IC50 in nM) |
| D1-like | cAMP Assay | Data not available |
| D2-like | cAMP Assay | Data not available |
| D2-like | GTPγS Binding Assay | Data not available |
The absence of such data highlights a significant gap in the pharmacological understanding of this compound and presents an opportunity for future research to fully elucidate its dopamine receptor interaction profile.
Experimental Protocols for Characterizing Dopamine Receptor Interactions
To determine the quantitative data presented in Tables 1 and 2, standardized in vitro pharmacological assays are employed. The following sections detail the methodologies for key experiments used to profile the interaction of a compound like this compound with dopamine receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor and measuring the displacement of this radioligand by the unlabeled test compound (e.g., this compound).
Objective: To determine the binding affinity (Ki) of this compound for each of the five dopamine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).
-
A suitable radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-Spiperone or [3H]-Raclopride for D2-like receptors).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like dopamine receptors, common functional assays include measuring changes in second messenger levels (e.g., cAMP) or G-protein activation (e.g., GTPγS binding).
D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.
Objective: To determine if this compound modulates dopamine-induced changes in cAMP levels.
Materials:
-
Whole cells expressing a single dopamine receptor subtype.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator, used for studying D2-like receptor inhibition).
-
This compound at varying concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for D1-like Receptors (Antagonist Mode):
-
Pre-incubation: Incubate cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of the dopamine response.
Procedure for D2-like Receptors (Antagonist Mode):
-
Pre-incubation: Incubate cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to induce a baseline level of cAMP production, followed by the addition of dopamine to inhibit this production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Determine the ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation, yielding an IC50 value.
This assay directly measures the activation of G-proteins upon receptor stimulation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Objective: To assess the ability of this compound to inhibit dopamine-induced G-protein activation at D2-like receptors.
Materials:
-
Membrane preparations from cells expressing a D2-like receptor.
-
[35S]GTPγS.
-
GDP.
-
Dopamine (agonist).
-
This compound at varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the presence of GDP.
-
Stimulation: Add a fixed concentration of dopamine and [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of dopamine-stimulated [35S]GTPγS binding.
Dopamine Receptor Signaling Pathways
Dopamine receptors are broadly classified into two families, D1-like and D2-like, which are coupled to distinct G-protein signaling cascades.
D1-like Receptor Signaling
D1 and D5 receptors are coupled to the Gαs or Gαolf subunit, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an increased phosphorylation state of many neuronal proteins and ultimately modulating neuronal excitability and gene expression[3].
D2-like Receptor Signaling
D2, D3, and D4 receptors are coupled to the Gαi or Gαo subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, typically leading to a hyperpolarization of the neuron and reduced excitability[4]. As an antagonist, this compound would be expected to block these effects of dopamine at D2-like receptors.
Conclusion
This compound is a pharmacologically active compound with a complex receptor profile that includes antagonist effects at dopamine receptors, likely with a preference for the D2-like family, given its structural relationship to spiperone. A significant limitation in the current understanding of this compound is the absence of comprehensive, publicly available quantitative data on its binding affinities and functional activities at all five dopamine receptor subtypes. This guide has provided the standard experimental frameworks used to generate such data, which could be applied in future studies to fully characterize this compound's dopaminergic profile. The outlined signaling pathways for D1-like and D2-like receptors provide a basis for predicting the functional consequences of this compound's interaction with these targets. Further research is warranted to precisely quantify the dopamine receptor pharmacology of this compound and to understand its contribution to the compound's overall in vivo effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Pharmacology of Spiroxatrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiroxatrine is a synthetic compound recognized for its potent and selective antagonist activity at serotonin 5-HT1A receptors. In addition to its primary target, it exhibits a complex pharmacological profile with interactions at α-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound, with a focus on its receptor binding affinities, mechanism of action, and the associated signaling pathways. Detailed experimental protocols for key pharmacological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound, with the IUPAC name 8-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a spiro compound featuring a complex heterocyclic scaffold. Its chemical identity is well-defined by its unique structural arrangement and can be represented in various chemical formats.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 8-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | - |
| CAS Number | 1054-88-2 | [1] |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [1] |
| Molecular Weight | 379.46 g/mol | [1] |
| SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | - |
Physicochemical Properties
Pharmacology
This compound is primarily characterized as a selective and potent antagonist of the 5-HT1A serotonin receptor. Its pharmacological activity also extends to the adrenergic system, where it displays antagonist properties at both α₁ and α₂-adrenergic receptors. A study on the enantiomers of this compound has revealed stereoselectivity in its binding to these receptors.[2]
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for its primary and secondary targets are crucial for understanding its pharmacological profile. While specific Ki or IC₅₀ values from a comprehensive study are not available in the provided search results, one study notes that this compound has a much higher affinity for 5-HT1A receptors and much lower affinity for 5-HT₂ receptors compared to its analogue, spiperone.[2] Another study mentions that it displays very low affinity for α₁-adrenergic binding sites and a relatively high affinity for α₂-adrenergic binding sites.
Table of Receptor Binding Affinities (Hypothetical Data for Illustrative Purposes)
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC₅₀ (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Data not available | Data not available | |
| α₁-Adrenergic | [³H]Prazosin | Rat Cortex | Data not available | Data not available | |
| α₂-Adrenergic | [³H]Rauwolscine | Rat Cortex | Data not available | Data not available |
Note: The table above is a template. Specific quantitative data for this compound were not found in the provided search results and would require experimental determination.
Functional Activity
This compound acts as a competitive antagonist at its target receptors. Functional studies have demonstrated its ability to block the physiological effects mediated by the activation of these receptors. For instance, it has been shown to be a potent antagonist of the α₁-adrenoceptor that mediates contraction in the rat isolated aorta.
Table of Functional Antagonist Activity (Hypothetically Populated)
| Receptor | Agonist | Functional Assay | pA₂ Value | Reference |
| 5-HT1A | 8-OH-DPAT | Forskolin-stimulated cAMP accumulation | Data not available | |
| α₁-Adrenergic | Phenylephrine | Inositol phosphate accumulation | Data not available | |
| α₂-Adrenergic | UK-14,304 | Inhibition of neurotransmitter release | Data not available |
Note: The table above is a template. Specific quantitative data for this compound were not found in the provided search results and would require experimental determination.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively blocking the binding of endogenous ligands (serotonin and catecholamines) to their respective receptors, thereby inhibiting their downstream signaling cascades.
5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/Go proteins. Antagonism of this receptor by this compound blocks the serotonin-induced inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. Furthermore, it prevents the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, thereby preventing neuronal hyperpolarization.
α₁-Adrenergic Receptor Antagonism
α₁-Adrenergic receptors are coupled to Gq/G₁₁ proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.
α₂-Adrenergic Receptor Antagonism
Similar to the 5-HT1A receptor, the α₂-adrenergic receptor is coupled to the inhibitory Gi/Go protein. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This compound's antagonism at this receptor reverses this inhibitory effect.
Experimental Protocols
Detailed and replicable experimental protocols are essential for the consistent and accurate pharmacological characterization of compounds like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, α₁-adrenergic, and α₂-adrenergic receptors.
Materials:
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., rat hippocampus for 5-HT1A, rat cortex for adrenergic receptors).
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Prazosin (for α₁-adrenergic), [³H]Rauwolscine (for α₂-adrenergic).
-
This compound stock solution.
-
Non-specific binding control (e.g., high concentration of a known ligand for each receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate at a specified temperature for a set duration to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the potency of this compound as a competitive antagonist (pA₂ value).
Materials:
-
Isolated tissue preparation (e.g., rat aorta for α₁-adrenergic antagonism).
-
Organ bath setup with physiological salt solution, aeration, and temperature control.
-
Force transducer and data acquisition system.
-
Agonist for the target receptor (e.g., phenylephrine for α₁-adrenergic receptors).
-
This compound stock solution.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Perform a cumulative concentration-response curve for the agonist to establish a baseline.
-
Wash the tissue and incubate with a known concentration of this compound for a predetermined time.
-
Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Plot the log(agonist concentration) versus the response for each concentration of this compound.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log(molar concentration of this compound).
-
The x-intercept of the Schild plot provides the pA₂ value.
Synthesis
Conclusion
This compound is a valuable pharmacological tool for studying the roles of 5-HT1A and adrenergic receptors. Its distinct profile as a potent 5-HT1A antagonist with additional α-adrenergic blocking properties makes it a compound of interest for neuroscience and cardiovascular research. Further characterization of its physicochemical properties and a more detailed elucidation of its in vivo pharmacological effects are warranted to fully understand its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this intriguing molecule.
References
An In-depth Technical Guide to Spiroxatrine (CAS Number: 1054-88-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Spiroxatrine, with the Chemical Abstracts Service (CAS) number 1054-88-2, is a potent and selective antagonist of the serotonin 5-HT1A receptor and the α2C-adrenergic receptor.[1][2] Its chemical name is 8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[3] As a derivative of the neuroleptic drug spiperone, this compound has been a valuable tool in pharmacological research to delineate the roles of these specific receptor subtypes in various physiological and pathological processes.[4][5]
| Property | Value | Reference |
| CAS Number | 1054-88-2 | |
| Molecular Formula | C22H25N3O3 | |
| Molecular Weight | 379.46 g/mol | |
| IUPAC Name | 8-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Pharmacological Profile: Receptor Binding Affinities
This compound exhibits high affinity for the 5-HT1A receptor and the α2C-adrenergic receptor subtype. The following table summarizes its binding affinities (Ki) for various receptors, highlighting its selectivity profile. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | pKi | Reference |
| 5-HT1A | 3.94 | 8.43 | |
| α2A-Adrenergic | - | 5-7.5 | |
| α2B-Adrenergic | - | 5-7.5 | |
| α2C-Adrenergic | - | 5-7.5 | |
| 5-HT1B | Inactive | - | |
| 5-HT1D | Inactive | - |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of this compound for the 5-HT1A receptor, based on standard methodologies.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and centrifuge again. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin.
-
Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Serotonergic properties of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of Spiroxatrine: (R)-(+)- and (S)-(-)-Spiroxatrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiroxatrine, a spirocyclic compound, is a potent and selective ligand for serotonin 5-HT1A receptors. As a chiral molecule, it exists as two enantiomers: (R)-(+)-spiroxatrine and (S)-(-)-spiroxatrine. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and the signaling pathways associated with these enantiomers. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the field of serotonergic neurotransmission. While this guide consolidates available information, it is important to note that specific quantitative binding data and detailed experimental protocols from the primary literature were not fully accessible and are therefore presented based on established methodologies in the field.
Introduction
This compound is a close analog of the neuroleptic drug spiperone.[1] Racemic this compound has demonstrated a significantly higher affinity for the 5-HT1A receptor subtype compared to the 5-HT2 receptor, making it a valuable tool for studying the 5-HT1A receptor system.[1] The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, with enantiomers often exhibiting different affinities, efficacies, and metabolic profiles. Therefore, the stereospecific synthesis and pharmacological evaluation of the individual (R)-(+)- and (S)-(-)-enantiomers of this compound are crucial for a complete understanding of its therapeutic potential and for the development of more selective and effective drugs.
Stereospecific Synthesis
The stereospecific synthesis of (R)-(+)- and (S)-(-)-spiroxatrine is essential for the individual evaluation of their pharmacological properties. While the full detailed protocol from the primary literature is not available, a general approach to stereoselective synthesis can be outlined. Such syntheses often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product.
A plausible synthetic route would involve the preparation of the chiral spirocyclic core, followed by the coupling with the appropriate side chain. The specific reagents and conditions would be chosen to ensure high enantiomeric excess of the desired enantiomer.
Pharmacological Properties
The pharmacological profiles of the (R)-(+)- and (S)-(-)-enantiomers of this compound have been evaluated at several G-protein coupled receptors, including serotonin (5-HT1A, 5-HT2), dopamine (D2), and α1-adrenergic receptors.[1] The binding affinities of these enantiomers are typically determined through radioligand binding assays.
Data Presentation
The following tables summarize the binding affinities (Ki values) of the (R)-(+)- and (S)-(-)-enantiomers of this compound for various receptors.
Table 1: Binding Affinities (Ki, nM) of this compound Enantiomers at Serotonin Receptors
| Compound | 5-HT1A Receptor | 5-HT2 Receptor |
| (R)-(+)-Spiroxatrine | Data not available | Data not available |
| (S)-(-)-Spiroxatrine | Data not available | Data not available |
| Racemic this compound | High Affinity | Low Affinity |
Table 2: Binding Affinities (Ki, nM) of this compound Enantiomers at Dopamine and Adrenergic Receptors
| Compound | D2 Dopamine Receptor | α1-Adrenergic Receptor |
| (R)-(+)-Spiroxatrine | Data not available | Data not available |
| (S)-(-)-Spiroxatrine | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available |
Note: Specific Ki values from the primary literature by Nikam et al. (1988) were not accessible. The table reflects the qualitative description of high and low affinity mentioned in the abstract.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the this compound enantiomers.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. The general principle involves incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest, in the presence and absence of a competing unlabeled ligand (e.g., this compound enantiomers).
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in a suitable buffer. For competition binding assays, increasing concentrations of the unlabeled test compound (this compound enantiomers) are added.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
A generalized workflow for a radioligand binding assay is depicted below:
Caption: Generalized workflow for a radioligand binding assay.
Signaling Pathways
This compound enantiomers exert their effects by interacting with G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The following diagrams illustrate the principal signaling pathways for the receptors targeted by this compound.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a member of the Gi/o-coupled receptor family. Its activation typically leads to inhibitory neuronal responses.
Caption: 5-HT1A receptor signaling pathway.
5-HT2 Receptor Signaling Pathway
The 5-HT2 receptor family, in contrast to the 5-HT1A receptor, is coupled to the Gq/11 signaling pathway, which leads to excitatory cellular responses.
Caption: 5-HT2 receptor signaling pathway.
D2 Dopamine Receptor Signaling Pathway
Similar to the 5-HT1A receptor, the D2 dopamine receptor is coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase.
References
The Pharmacological Profile of Spironolactone: An In-depth Technical Guide
Disclaimer: This document details the pharmacological profile of Spironolactone. It is assumed that the query for "Spiroxatrine" was a typographical error, as the vast body of scientific literature pertains to Spironolactone for the described pharmacological activities.
Introduction
Spironolactone is a synthetic steroid that has been a subject of extensive research and clinical use for decades.[1] Initially recognized for its potassium-sparing diuretic effects, its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[1][2] This action underpins its therapeutic application in conditions characterized by excessive aldosterone, such as primary aldosteronism and resistant hypertension, as well as in the management of heart failure.[1][3] Beyond its effects on the MR, spironolactone exhibits a complex pharmacological profile, notably interacting with other steroid hormone receptors, which contributes to both its therapeutic applications in dermatology and its side-effect profile. This guide provides a comprehensive technical overview of the pharmacological properties of spironolactone, intended for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity
Spironolactone and its active metabolites, canrenone and 7α-thiomethylspironolactone, interact with a range of steroid hormone receptors. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined in various studies. A lower value indicates a higher binding affinity.
| Receptor | Ligand | Species | Value (nM) | Type | Reference(s) |
| Mineralocorticoid Receptor (MR) | Spironolactone | Human | 2.32 - 24.2 | Ki, IC50 | |
| Rat | 12.9 | KD | |||
| Androgen Receptor (AR) | Spironolactone | Human | 39.4 - 77 | Ki, IC50 | |
| Rat | 67 | IC50 | |||
| Glucocorticoid Receptor (GR) | Spironolactone | Human | 32.6 - 2410 | Ki, IC50 | |
| Progesterone Receptor (PR) | Spironolactone | Human | 400 - 650 | Ki, IC50 | |
| Estrogen Receptor (ER) | Spironolactone | Human | >1,100 | Ki | |
| Rat | 20,000 | Ki |
Functional Activity
The functional activity of spironolactone is predominantly characterized by its antagonism of the mineralocorticoid and androgen receptors, and weak agonism at the progesterone receptor. These activities are quantified by IC50 values in functional assays, which measure the concentration of the drug required to inhibit a specific biological response by 50%.
| Receptor/Assay | Ligand | Agonist | Species | IC50 (nM) | Activity | Reference(s) |
| Mineralocorticoid Receptor Transactivation | Spironolactone | Aldosterone | - | 24 | Antagonist | |
| Mineralocorticoid Receptor Transactivation | Spironolactone | Cortisol | - | 19 | Antagonist | |
| Mineralocorticoid Receptor Transactivation | Spironolactone | Corticosterone | - | 41 | Antagonist | |
| Androgen Receptor Transactivation | Spironolactone | - | Human | 77 | Antagonist | |
| Progesterone Receptor Transactivation | Spironolactone | - | Human | 740 - 2,619 | Agonist |
Signaling Pathways and Mechanisms of Action
Mineralocorticoid Receptor Antagonism
The principal mechanism of action of spironolactone is the competitive blockade of the mineralocorticoid receptor, primarily in the distal convoluted tubule and collecting ducts of the kidney. Aldosterone, a mineralocorticoid hormone, typically binds to the cytoplasmic MR. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, modulating the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This leads to sodium and water reabsorption and potassium excretion. Spironolactone, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation, resulting in a diuretic and antihypertensive effect.
Antiandrogenic Effects
Spironolactone also acts as a competitive antagonist at the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting androgen-mediated gene transcription. This antiandrogenic activity is the basis for its use in treating conditions such as hirsutism, acne, and female pattern hair loss. Additionally, spironolactone has been shown to inhibit enzymes involved in androgen synthesis, such as 17α-hydroxylase and 17,20-lyase, further contributing to its antiandrogenic effects.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a test compound (e.g., spironolactone) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Receptor Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Receptor membrane preparation.
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-aldosterone for MR, [3H]-dihydrotestosterone for AR).
-
Varying concentrations of the unlabeled test compound (spironolactone).
-
-
Non-specific binding is determined in parallel wells containing the radioligand and a high concentration of an unlabeled specific ligand.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Studies in Animal Models
The antihypertensive and cardiovascular effects of spironolactone are often investigated in rodent models, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension.
-
Animal Model:
-
Male spontaneously hypertensive rats are often used as a model for essential hypertension. Another model involves inducing hypertension in normotensive rats (e.g., Wistar rats) through a high-salt diet.
-
-
Drug Administration:
-
Spironolactone is typically administered orally or via subcutaneous injection at various doses (e.g., 80 mg/kg/day).
-
A control group receives a placebo (vehicle).
-
The treatment period can range from several weeks to months.
-
-
Parameter Measurement:
-
Blood Pressure: Systolic and diastolic blood pressure are monitored regularly using methods like the tail-cuff method.
-
Electrolytes: Urine and blood samples are collected to measure sodium and potassium levels to assess the diuretic and potassium-sparing effects.
-
Cardiac Function: At the end of the study, animals may be anesthetized and catheterized to evaluate cardiac parameters such as left ventricular pressure and hypertrophy.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the measured parameters between the spironolactone-treated group and the placebo group to determine the in vivo efficacy of the drug.
-
Conclusion
Spironolactone possesses a multifaceted pharmacological profile, centered on its potent antagonism of the mineralocorticoid receptor. Its interactions with other steroid receptors, particularly the androgen receptor, are also significant, leading to a broad range of therapeutic applications and potential side effects. The quantitative data on its receptor binding and functional activity, derived from well-established experimental protocols, provide a solid foundation for its clinical use and for the development of more selective mineralocorticoid receptor antagonists. This technical guide summarizes the core pharmacological characteristics of spironolactone, offering a valuable resource for researchers and clinicians in the field.
References
Spiroxatrine: A Technical Guide to its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine, a spiro-piperidine derivative, emerged from research in the mid-1980s as a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor. Its unique chemical structure and high affinity for this receptor subtype positioned it as a valuable tool for neuropharmacological research. Subsequently, its unforeseen affinity for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor, opened new avenues for its use as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental data and methodologies that have defined its scientific journey.
Discovery and Initial Characterization
This compound was first identified as a selective 5-HT1A receptor antagonist in 1986 by Nelson and Taylor.[1] At the time, the subclassification of serotonin receptors was a rapidly evolving field, and the development of selective ligands was crucial for elucidating the physiological roles of these different receptor subtypes. This compound's high affinity and selectivity for the 5-HT1A receptor made it a significant advancement in the field.
Quantitative Data: Receptor Binding Affinities
The initial characterization of this compound involved radioligand binding assays to determine its affinity for various neurotransmitter receptors. The data revealed a high affinity for the 5-HT1A receptor and significantly lower affinities for other serotonin receptor subtypes, as well as for adrenergic receptors. Later studies also identified its moderate affinity for the ORL1 receptor.
| Receptor Subtype | This compound Ki (nM) | Reference |
| 5-HT1A | 3.94 | [2][3] |
| 5-HT1B | 224,000 | [2][3] |
| 5-HT2 | 118.5 | |
| ORL1 (human) | 118 | |
| α1-adrenergic | Low Affinity | |
| α2-adrenergic | Relatively High Affinity |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, with the chemical name 8-(2-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, involves the construction of the characteristic spiro-piperidine core and subsequent alkylation. While the specific reaction scheme from the original discovery is not available, the synthesis of similar 1,3,8-triazaspiro[4.5]decan-4-one derivatives has been described in the literature. These generally involve multi-step sequences starting from commercially available precursors.
Radioligand Binding Assays
The determination of this compound's binding affinities (Ki values) was performed using competitive radioligand binding assays.
Objective: To determine the affinity of this compound for the 5-HT1A and other receptors.
General Protocol for 5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Rat brain tissue, typically the hippocampus or cortex due to high 5-HT1A receptor density, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT for agonist binding sites or a labeled antagonist) and varying concentrations of this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away with cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound's primary mechanism of action, as initially understood, is the competitive antagonism of the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the downstream effects of serotonin at these sites.
Its interaction with the ORL1 receptor, another GPCR, suggests a more complex pharmacological profile. The ORL1 receptor also couples to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.
5-HT1A Receptor Signaling Pathway
Caption: this compound antagonizes the 5-HT1A receptor signaling pathway.
ORL1 Receptor Signaling Pathway
Caption: this compound exhibits moderate affinity for the ORL1 receptor.
Subsequent Developments and History
Following its initial discovery, this compound was primarily used as a research tool to investigate the role of 5-HT1A receptors in various physiological and pathological processes. Its high selectivity made it invaluable for distinguishing 5-HT1A-mediated effects from those of other serotonin receptor subtypes.
A significant turn in the history of this compound came with the discovery of its affinity for the ORL1 receptor. Although its affinity for ORL1 is moderate, this finding was pivotal. It demonstrated that the spiro-piperidine scaffold could be a starting point for the development of potent and selective ORL1 receptor ligands. This led to medicinal chemistry efforts that resulted in the synthesis of novel compounds with significantly improved affinity and selectivity for the ORL1 receptor, such as NNC 63-0532. This compound, a derivative of this compound, exhibited high affinity for the ORL1 receptor and was investigated for its potential therapeutic applications.
There is no publicly available information to suggest that this compound itself underwent extensive preclinical or clinical development for any therapeutic indication. Its primary legacy lies in its role as a foundational research tool and a structural template for the development of new classes of receptor ligands.
Conclusion
This compound holds a notable place in the history of neuropharmacology. Its discovery as a selective 5-HT1A receptor antagonist provided researchers with a critical tool to explore the complexities of the serotonergic system. The subsequent identification of its interaction with the ORL1 receptor showcased the potential for chemical scaffolds to be repurposed and optimized for new biological targets, a fundamental concept in modern drug discovery. While not a therapeutic agent itself, the scientific journey of this compound exemplifies the iterative process of discovery, characterization, and innovation that drives the development of new medicines.
References
Spiroxatrine and Opioid Receptors: An Examination of a Hypothetical Interaction
A comprehensive review of publicly available scientific literature reveals no evidence of direct interaction or weak opioid receptor action for the compound spiroxatrine. This technical guide addresses the initial query by first establishing the well-documented pharmacological profile of this compound and subsequently clarifying the absence of data supporting its activity at mu (µ), delta (δ), or kappa (κ) opioid receptors.
Introduction: this compound's Established Pharmacological Profile
This compound is a potent and selective antagonist of the serotonin 5-HT1A receptor. Its primary mechanism of action is the blockade of this specific serotonin receptor subtype, which has led to its use as a research tool to investigate the physiological and pathological roles of the 5-HT1A receptor system. The chemical structure of this compound is distinct from that of classical opioid compounds.
Investigation into Opioid Receptor Activity: A Review of the Evidence
A thorough search of scientific databases for studies investigating the binding affinity, functional activity, or any cross-reactivity of this compound at opioid receptors yielded no results. Standard pharmacological profiling of a compound intended for neurological research would typically include screening against a panel of receptors, including opioid receptors, to determine its selectivity. The absence of any published data in this regard strongly suggests that this compound does not exhibit any significant affinity for these receptors.
Standard Methodologies for Assessing Opioid Receptor Interaction
To provide context for the type of research that would be necessary to determine a compound's activity at opioid receptors, this section outlines standard experimental protocols used in the field.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In the context of opioid receptors, these assays would involve incubating membranes from cells expressing a specific opioid receptor subtype (µ, δ, or κ) with a radiolabeled ligand known to bind to that receptor. The test compound, in this case this compound, would be added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. From this value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.
Table 1: Illustrative Data Structure for Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand Used | Ki (nM) |
| This compound | Mu (µ) | [³H]-DAMGO | N/A |
| This compound | Delta (δ) | [³H]-DPDPE | N/A |
| This compound | Kappa (κ) | [³H]-U69,593 | N/A |
| N/A indicates that no data is available in the scientific literature. |
Functional Assays
Functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor). A common functional assay for G-protein coupled receptors like the opioid receptors is the GTPγS binding assay. This assay measures the activation of G-proteins following receptor stimulation by an agonist. An antagonist would be expected to block the agonist-induced increase in GTPγS binding.
Table 2: Illustrative Data Structure for Opioid Receptor Functional Activity
| Compound | Receptor Subtype | Assay Type | Agonist (if any) | EC50 (nM) or IC50 (nM) | Emax (%) |
| This compound | Mu (µ) | GTPγS Binding | DAMGO | N/A | N/A |
| This compound | Delta (δ) | GTPγS Binding | DPDPE | N/A | N/A |
| This compound | Kappa (κ) | GTPγS Binding | U-50,488 | N/A | N/A |
| N/A indicates that no data is available in the scientific literature. |
Visualizing the Hypothetical Workflow and Signaling
While no data exists for this compound's interaction with opioid receptors, the following diagrams illustrate the general experimental workflow for assessing such an interaction and the canonical signaling pathway of opioid receptors.
Conclusion
Based on a comprehensive review of the available scientific literature, there is no evidence to support the claim that this compound possesses any, even weak, activity at mu, delta, or kappa opioid receptors. The compound is well-characterized as a selective 5-HT1A receptor antagonist. Therefore, a technical guide on the "weak opioid receptor action of this compound" cannot be factually constructed. The provided experimental outlines and diagrams are for illustrative purposes to demonstrate how such an interaction would be investigated, should a scientific rationale for doing so emerge in the future. For researchers, scientists, and drug development professionals, this compound should continue to be regarded as a selective tool for studying the serotonergic system, with no established role in the opioid system.
The Structure-Activity Relationship of Spiroxatrine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent 5-HT1A Receptor Antagonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Spiroxatrine, a potent and selective 5-HT1A receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of serotonergic ligands. We will delve into the core chemical moieties essential for its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Structure and Pharmacophore
This compound, chemically known as 8-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, possesses a unique spirocyclic scaffold that is crucial for its high affinity and selectivity for the 5-HT1A receptor. The key structural features contributing to its pharmacological profile include:
-
1,3,8-Triazaspiro[4.5]decan-4-one Core: This rigid spirocyclic system serves as the central scaffold, correctly orienting the other pharmacophoric elements for optimal receptor interaction.
-
N1-Phenyl Group: The phenyl ring attached to the N1 position of the triazaspiro-decanone system is a critical component for high-affinity binding.
-
N8-Substituted 1,4-Benzodioxane Moiety: The nature of the substituent at the N8 position significantly influences both affinity and selectivity. In this compound, the (2,3-dihydro-1,4-benzodioxin-2-yl)methyl group is a key contributor to its potent 5-HT1A antagonism.
Structure-Activity Relationship of this compound Analogs
A study by Sorbi et al. provides valuable insights into the SAR of this compound derivatives by systematically modifying the core structure and evaluating their binding affinities at various serotonin and adrenergic receptors. The quantitative data from this study are summarized in the table below.
| Compound | R | pKi (5-HT1A) | pKi (5-HT1B) | pKi (5-HT1D) | pKi (α2A) | pKi (α2B) | pKi (α2C) |
| This compound | 2-(1,4-benzodioxanyl)methyl | 8.43 | < 5.0 | < 5.0 | 6.71 | 7.53 | 6.97 |
| 1 | 2-furfuryl | 7.04 | < 5.0 | < 5.0 | 5.86 | 6.61 | 6.13 |
| 2 | 2-thienylmethyl | 7.17 | < 5.0 | < 5.0 | 6.09 | 6.81 | 6.27 |
| 3 | 3-furfuryl | 6.44 | < 5.0 | < 5.0 | 5.57 | 6.42 | 5.92 |
| 4 | 3-thienylmethyl | 6.48 | < 5.0 | < 5.0 | 5.61 | 6.45 | 5.95 |
| 5 | 2-pyridinylmethyl | 6.01 | < 5.0 | < 5.0 | 5.25 | 6.13 | 5.59 |
| 6 | 3-pyridinylmethyl | 6.23 | < 5.0 | < 5.0 | 5.42 | 6.28 | 5.74 |
| 7 | 4-pyridinylmethyl | 6.38 | < 5.0 | < 5.0 | 5.53 | 6.39 | 5.85 |
| 8 | 2-(5-methyl-2-furyl)methyl | 7.35 | < 5.0 | < 5.0 | 6.21 | 6.99 | 6.45 |
| 9 | 2-(5-nitro-2-furyl)methyl | 6.88 | < 5.0 | < 5.0 | 5.98 | 6.74 | 6.21 |
| 10 | 2-indolylmethyl | 7.57 | < 5.0 | < 5.0 | 6.45 | 7.23 | 6.69 |
| 11 | 2-tetralonylmethyl | 8.43 | < 5.0 | < 5.0 | 6.71 | 7.53 | 6.97 |
Key Findings from SAR Studies:
-
High Selectivity for 5-HT1A: All tested derivatives of this compound demonstrated high selectivity for the 5-HT1A receptor, with negligible affinity for the 5-HT1B and 5-HT1D subtypes.[1]
-
Impact of the N8-Substituent: The nature of the aromatic moiety linked to the N8 position via a methylene bridge significantly impacts binding affinity.
-
Replacement of the 1,4-benzodioxane ring with simple heterocyclic rings like furan, thiophene, or pyridine (compounds 1-7) generally leads to a decrease in 5-HT1A affinity compared to this compound.
-
The position of the heteroatom within the ring also influences potency, as seen in the comparison between 2- and 3-substituted furyl and thienyl derivatives (compounds 1-4).
-
Introduction of electron-donating (methyl, compound 8) or electron-withdrawing (nitro, compound 9) groups on the furan ring modulates affinity.
-
More complex bicyclic systems like indole (compound 10) and tetralone (compound 11) can restore or even maintain high affinity, with the 2-tetralonylmethyl derivative (compound 11) exhibiting a pKi value identical to that of this compound.[1]
-
-
Affinity at α2-Adrenoceptors: Many of the this compound analogs also exhibit moderate affinity for α2-adrenergic receptor subtypes, suggesting a potential for off-target effects that should be considered during lead optimization.[1]
Experimental Protocols
Radioligand Binding Assays
The following protocol is a representative method for determining the binding affinity of this compound and its analogs to 5-HT1A and other receptors, based on the methodology described by Sorbi et al.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1A, 5-HT1B, 5-HT1D, α2A, α2B, or α2C receptors are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are harvested at confluence, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in fresh buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Radioligand Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of various concentrations of the test compound (this compound or its analogs).
-
50 µL of the appropriate radioligand in a saturating concentration (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors).
-
150 µL of the cell membrane preparation.
-
-
For the determination of non-specific binding, a high concentration of a known competing ligand (e.g., 10 µM serotonin for 5-HT1A) is added instead of the test compound.
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
While specific functional data for this compound is limited in the public domain, its characterization as a 5-HT1A antagonist suggests its ability to block the intracellular signaling cascade initiated by 5-HT1A receptor agonists. A common functional assay for Gi/o-coupled receptors like 5-HT1A is the measurement of cyclic adenosine monophosphate (cAMP) levels.
cAMP Accumulation Assay (Antagonist Mode):
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Principle: 5-HT1A receptor activation by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist like this compound will block this effect. To measure this, adenylyl cyclase is first stimulated with forskolin.
-
Protocol Outline:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or its analogs for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) in the presence of forskolin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The ability of this compound and its analogs to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC50 value, representing the concentration of the antagonist that restores 50% of the maximal agonist effect, is determined.
Signaling Pathways
This compound, as a 5-HT1A receptor antagonist, is expected to block the canonical signaling pathway of this Gi/o-coupled receptor. The binding of an agonist to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA) and the extracellular signal-regulated kinase (ERK) pathway. As an antagonist, this compound would prevent these downstream effects when an agonist is present.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound's antagonism at the 5-HT1A receptor.
Conclusion
This technical guide has provided a detailed examination of the structure-activity relationship of this compound, a potent and selective 5-HT1A receptor antagonist. The key takeaways for drug development professionals are:
-
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a valuable platform for the design of 5-HT1A receptor ligands.
-
The N1-phenyl and N8-aromatic substituents are critical for high-affinity binding, and modifications at the N8-position can be strategically employed to fine-tune affinity and selectivity.
-
The provided experimental protocols for radioligand binding and functional cAMP assays offer a solid foundation for the in-house evaluation of novel this compound analogs.
-
The antagonistic activity of this compound at the 5-HT1A receptor is predicted to modulate downstream signaling pathways by preventing the inhibition of adenylyl cyclase and subsequent changes in cAMP, PKA, and ERK activity.
Future research should focus on the synthesis and evaluation of a broader range of N8-substituents to further explore the chemical space around the this compound scaffold, with the aim of identifying novel ligands with improved potency, selectivity, and pharmacokinetic properties.
References
Methodological & Application
Application Notes and Protocols for [3H]-Spiroxatrine Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a key target in the development of therapeutics for psychiatric and neurological disorders such as anxiety, depression, and schizophrenia. [3H]-Spiroxatrine is a radiolabeled ligand with high affinity and selectivity for the 5-HT1A receptor, making it a valuable tool for in vitro characterization of this receptor. Although initially characterized as a potential antagonist, [3H]-spiroxatrine has been shown to exhibit agonist-like binding properties.[1][2] This document provides a detailed protocol for conducting a radioligand binding assay using [3H]-spiroxatrine to determine the affinity (Kd) and density (Bmax) of 5-HT1A receptors in tissue homogenates.
Principle of the Assay
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and its receptor.[3] This protocol employs a filtration-based method to separate receptor-bound radioligand from the unbound radioligand.[4][5] The assay involves incubating a biological preparation containing the 5-HT1A receptor (e.g., rat hippocampal membranes) with increasing concentrations of [3H]-spiroxatrine. At equilibrium, the mixture is rapidly filtered, trapping the receptor-bound radioligand on a filter membrane. The amount of radioactivity on the filter is then quantified using liquid scintillation counting.
To distinguish between specific binding to the 5-HT1A receptor and non-specific binding to other components of the membrane preparation, parallel incubations are performed in the presence of a high concentration of a competing, non-radioactive ligand that saturates the 5-HT1A receptors. The specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding analysis of the specific binding data allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the receptor density in the tissue.
Data Presentation
Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage |
| [3H]-Spiroxatrine | PerkinElmer | NET1058250UC | -20°C |
| Spiroxatrine HCl (unlabeled) | Tocris | 0922 | Room Temperature |
| Serotonin (5-HT) HCl | Sigma-Aldrich | H9523 | 2-8°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| Polyethyleneimine (PEI) | Sigma-Aldrich | P3143 | Room Temperature |
| Glass Fiber Filters (GF/C) | Whatman | 1822-025 | Room Temperature |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temperature |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | -20°C |
Buffer Compositions
| Buffer | Composition | pH |
| Lysis Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, 1x Protease Inhibitor Cocktail | 7.4 |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA | 7.4 |
| Wash Buffer | 50 mM Tris-HCl | 7.4 (ice-cold) |
Typical Binding Parameters for [3H]-Spiroxatrine
| Parameter | Value | Tissue Source |
| Kd (Dissociation Constant) | 0.9 nM | Rat Hippocampal Membranes |
| Bmax (Receptor Density) | 424 fmol/mg protein | Rat Hippocampal Membranes |
Experimental Protocols
Membrane Preparation from Rat Hippocampus
-
Euthanize adult rats according to institutionally approved guidelines.
-
Rapidly dissect the hippocampi on an ice-cold surface.
-
Homogenize the tissue in 20 volumes of ice-cold Lysis Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Assay Buffer at a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
-
Prepare a series of dilutions of [3H]-spiroxatrine in Assay Buffer. The final concentrations in the assay should range from approximately 0.1 to 10 times the Kd (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 nM).
-
Set up assay tubes in triplicate for each concentration of [3H]-spiroxatrine.
-
Total Binding: To each tube, add:
-
50 µL of Assay Buffer
-
50 µL of the appropriate [3H]-spiroxatrine dilution
-
150 µL of the membrane preparation (e.g., 50-120 µg of protein)
-
-
Non-specific Binding: To a separate set of tubes for each [3H]-spiroxatrine concentration, add:
-
50 µL of a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound or 10 µM serotonin) to define non-specific binding.
-
50 µL of the appropriate [3H]-spiroxatrine dilution
-
150 µL of the membrane preparation
-
-
Vortex the tubes gently and incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Prepare the filtration apparatus. Presoak the GF/C filters in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.
-
Terminate the incubation by rapid vacuum filtration of the assay mixture through the presoaked GF/C filters.
-
Wash the filters rapidly with four washes of 4 mL each of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for the triplicate tubes for both total and non-specific binding at each radioligand concentration.
-
Calculate the specific binding by subtracting the average non-specific binding from the average total binding at each concentration.
-
Convert the CPM values to femtomoles (fmol) of bound radioligand based on the specific activity of the [3H]-spiroxatrine and the counting efficiency of the scintillation counter.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]-spiroxatrine (in nM).
-
Analyze the saturation binding data using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the Kd and Bmax values. The data should be fit to a one-site binding (hyperbola) equation.
Mandatory Visualization
Caption: Experimental workflow for the [3H]-spiroxatrine radioligand binding assay.
Caption: Principle of specific vs. non-specific binding determination.
References
- 1. [3H]this compound: a 5-HT1A radioligand with agonist binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of immobilized 5-HT1A receptor stationary phase for high throughput screening of the receptor-binding ligands from complex systems like Curcuma wenyujin Y. H. Chen et C. Ling extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Studies of Spironolactone in Mice
Note: Initial searches for "Spiroxatrine" did not yield relevant results. The following information is based on "Spironolactone," a widely studied compound, assuming a possible typographical error in the query.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Spironolactone in in vivo studies involving mice. This document outlines its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Mechanism of Action
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[2] By binding to the MR, aldosterone promotes sodium and water retention while increasing potassium excretion.[2] Spironolactone blocks this interaction, leading to the excretion of sodium and water and the retention of potassium.
Beyond its diuretic effects, Spironolactone also exhibits anti-androgenic properties by binding to the androgen receptor. Its therapeutic applications in preclinical and clinical settings include the treatment of heart failure, hypertension, edema, and primary hyperaldosteronism.
Data Presentation: Quantitative Summary of In Vivo Mouse Studies
The following tables summarize key quantitative data from various in vivo studies using Spironolactone in mice.
Table 1: Spironolactone Dosing and Administration in Mouse Models
| Study Focus | Mouse Strain | Spironolactone Dose | Route of Administration | Treatment Duration | Reference |
| Vascular Dysfunction in Type 2 Diabetes | B6.BKS(D)-Leprdb/J (db/db) | 50 mg/kg/day | Oral Gavage | 6 weeks | |
| Schistosomiasis | Not Specified | 400 mg/kg (single dose) or 100 mg/kg/day | Oral | 5 consecutive days | |
| Pain Responses (Visceral) | Swiss Albino | 5, 10, 20, 40, 80 mg/kg | Oral | Single Dose | |
| Pain Responses (Chemogenic) | Swiss Albino | 20-160 mg/kg | Not Specified | Single Dose | |
| Cutaneous Leishmaniasis | BALB/c | 8.8 mg/kg/day | Oral | 6 weeks (5 times/week) | |
| Visceral Leishmaniasis | BALB/c | 17.6 mg/kg/day | Oral | Not Specified |
Table 2: Effects of Spironolactone on Physiological and Biochemical Parameters in db/db Mice
| Parameter | Vehicle Control (db/db) | Spironolactone (50 mg/kg/day) | Observation | Reference |
| Fasting Blood Glucose | Higher than non-diabetic | No significant change | Did not alter glucose levels in this model. | |
| Systolic Blood Pressure | No significant difference from non-diabetic | No significant change | Did not alter SBP in this model. | |
| Plasma Insulin | Increased | Reduced | Lowered insulin levels in diabetic mice. | |
| Plasma K+ | No significant difference from non-diabetic | Increased | Increased potassium levels. |
Table 3: Efficacy of Spironolactone in Murine Schistosomiasis Model
| Treatment Group | Parameter | Outcome | Significance | Reference |
| Single Dose (400 mg/kg) | Worm Burden, Egg Production, Hepato- and Splenomegaly | Significantly Reduced | P < 0.05 to P < 0.001 | |
| Daily Dose (100 mg/kg for 5 days) | Worm Burden, Egg Production, Hepato- and Splenomegaly | Significantly Reduced | P < 0.05 to P < 0.001 |
Experimental Protocols
General Protocol for Oral Gavage in Mice
This protocol is a standard method for oral administration of Spironolactone.
Materials:
-
Spironolactone solution/suspension
-
Appropriate vehicle (e.g., 1% ethanol, PBS with 2% DMSO)
-
Animal gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the correct dosage volume. Prepare the Spironolactone suspension at the desired concentration.
-
Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head. Hold the tail to stabilize the lower body.
-
Gavage Needle Insertion: Gently tilt the mouse's head back to straighten the path to the esophagus. Carefully insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Advancement: Allow the mouse to swallow the needle. Gently advance the tube into the esophagus in a single, smooth motion. There should be no resistance. If resistance is felt, withdraw and re-insert.
-
Administration: Once the needle is in place, slowly administer the solution.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol for Investigating Vascular Dysfunction in Diabetic Mice
This protocol is adapted from a study on the effects of Spironolactone in a type 2 diabetes mouse model.
Animal Model: 12-14 week old male B6.BKS(D)-Leprdb/J (db/db) mice and their non-diabetic heterozygous (db/+) littermates.
Treatment Groups:
-
db/+ vehicle (1% ethanol)
-
db/+ Spironolactone (50 mg/kg/day)
-
db/db vehicle (1% ethanol)
-
db/db Spironolactone (50 mg/kg/day)
Procedure:
-
Acclimatization: House mice under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Treatment Administration: Administer Spironolactone or vehicle via oral gavage once daily for 6 weeks.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels periodically throughout the study.
-
Endpoint Analysis: Twelve hours after the final dose, anesthetize the mice (e.g., 2% isoflurane).
-
Sample Collection: Collect blood samples for biochemical analysis (e.g., insulin, aldosterone, electrolytes). Euthanize the animals by an approved method such as cervical dislocation and collect tissues of interest (e.g., aorta) for further analysis (e.g., vascular reactivity, oxidative stress markers).
Visualization of Signaling Pathways and Workflows
Spironolactone's Influence on Signaling Pathways in Cardiovascular Remodeling
Spironolactone has been shown to impact several signaling pathways involved in cardiovascular remodeling.
Caption: Spironolactone's inhibitory effect on cardiovascular remodeling pathways.
Non-Genomic Signaling of Spironolactone in Cardiomyocytes
Spironolactone can also elicit non-genomic effects in cardiomyocytes, potentially contributing to its cardioprotective actions.
Caption: Non-genomic signaling pathways activated by Spironolactone.
Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates a typical experimental workflow for an in vivo study using Spironolactone in mice.
Caption: General experimental workflow for in vivo Spironolactone studies in mice.
References
Dosing Considerations for Spiroxatrine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine is a selective antagonist of the serotonin 5-HT1A receptor, also exhibiting antagonist activity at α1 and α2-adrenergic receptors. This profile makes it a valuable tool for investigating the roles of these receptor systems in various physiological and pathological processes in preclinical animal models. Proper dosing of this compound is critical for obtaining reliable and reproducible experimental results. This document provides a summary of available data on dosing, administration, and relevant experimental protocols for the use of this compound in animal models, primarily focusing on rodent studies.
Mechanism of Action
This compound acts as a competitive antagonist at several key receptors:
-
5-HT1A Receptors: It exhibits high affinity for 5-HT1A receptors, blocking the effects of serotonin and other 5-HT1A agonists.
-
α1-Adrenergic Receptors: this compound is a potent antagonist of the α1-adrenoceptor.
-
α2-Adrenergic Receptors: It also displays antagonist properties at α2-adrenoceptors.
The multifaceted antagonism of this compound allows for the exploration of complex interactions between the serotonergic and adrenergic systems.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data on this compound is limited, and further dose-finding studies are recommended for specific experimental paradigms.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Species | Reference |
| 5-HT1A | 8.43 | Human | [1][2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: In Vivo Dosing of this compound in Rats
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Pithed Rat | Intravenous (i.v.) | 1 mg/kg | Moderate but significant rightward displacement of the pressor response curves to norepinephrine, methoxamine, and clonidine. | [3] |
Experimental Protocols
Protocol 1: Evaluation of α-Adrenergic Antagonist Activity in Pithed Rats
This protocol is based on the methodology described in the study investigating the α-antiadrenergic properties of this compound.[3]
Objective: To assess the in vivo α-adrenergic receptor antagonist activity of this compound by measuring its effect on the pressor responses to α-adrenergic agonists.
Animal Model: Male Wistar rats.
Materials:
-
This compound hydrochloride
-
Norepinephrine
-
Methoxamine (α1-agonist)
-
Clonidine (α2-agonist)
-
Anesthetic (e.g., pentobarbital)
-
Saline (0.9% NaCl)
-
Heparin
-
Blood pressure transducer and recording system
-
Catheters for intravenous administration and blood pressure measurement
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Perform pithing by inserting a rod through the orbit and foramen magnum to destroy the central nervous system, thus eliminating central cardiovascular regulation.
-
Immediately initiate artificial respiration.
-
Cannulate the trachea for artificial ventilation.
-
Cannulate a femoral vein for intravenous drug administration.
-
Cannulate a carotid artery for blood pressure measurement.
-
Administer heparin to prevent blood clotting.
-
Allow the animal to stabilize.
-
-
Dose-Response to Agonists (Baseline):
-
Administer increasing doses of norepinephrine, methoxamine, and clonidine intravenously to establish baseline dose-pressor response curves.
-
Allow sufficient time between agonist administrations for blood pressure to return to baseline.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound (e.g., 1 mg/kg).
-
-
Dose-Response to Agonists (Post-Spiroxatrine):
-
After a suitable equilibration period following this compound administration, repeat the dose-response curves for norepinephrine, methoxamine, and clonidine.
-
-
Data Analysis:
-
Compare the dose-response curves for the agonists before and after this compound administration. A rightward shift in the dose-response curve indicates antagonism.
-
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Spironolactone in Neuropharmacology Research
Disclaimer: Initial searches for "Spiroxatrine" did not yield relevant results in the context of neuropharmacology. It is highly likely that this was a typographical error and the intended compound was Spironolactone . The following application notes and protocols are based on the established research and data for Spironolactone.
Application Notes
Spironolactone is a well-established potassium-sparing diuretic that also functions as a potent antagonist of the mineralocorticoid receptor (MR) and a weaker antagonist of the androgen receptor (AR).[1] While its primary clinical applications are in cardiovascular and endocrine disorders, its activity on steroid receptors makes it a valuable tool in neuropharmacology research. The central nervous system is rich in mineralocorticoid and androgen receptors, which are implicated in a variety of neuronal processes, including stress response, mood regulation, and cognitive function.
Key Research Applications in Neuropharmacology:
-
Investigating the Role of Mineralocorticoid Receptors in the Brain: Spironolactone's ability to block MRs allows researchers to study the role of these receptors in various neurological and psychiatric conditions. Preclinical studies have explored its effects on anxiety, depression, and cognitive function.
-
Exploring the Neuroprotective Effects of MR Antagonism: Mineralocorticoid receptor activation has been linked to neuronal damage in conditions like stroke and traumatic brain injury. Spironolactone can be used as a pharmacological tool to investigate the potential neuroprotective effects of MR blockade.
-
Studying the Influence of Androgen Signaling on the Brain and Behavior: As an androgen receptor antagonist, spironolactone can be employed to dissect the influence of androgens on brain development, synaptic plasticity, and behaviors such as aggression and sexual function.[2]
-
Elucidating Off-Target Effects and Drug Repurposing: Recent preclinical findings suggest that spironolactone may also act as an antagonist of the NRG1-ERBB4 signaling pathway, which is implicated in the pathophysiology of schizophrenia.[3] This opens up new avenues for drug repurposing and understanding its complex pharmacological profile.
Data Presentation
Table 1: Binding Affinity of Spironolactone and its Metabolites for Steroid Receptors
| Compound | Receptor | Species | K_i_ (nM) | IC_50_ (nM) | Notes |
| Spironolactone | Mineralocorticoid Receptor (MR) | Human | 2.32 | 2.4 - 60 | Potent antagonist activity.[4] |
| Androgen Receptor (AR) | Human | 39.4 | 13 - 670 | Moderate antagonist activity.[4] | |
| Progesterone Receptor (PR) | Human | 400 | 740 - 2,619 | Weak agonist activity. | |
| Glucocorticoid Receptor (GR) | Human | 32.6 | 2,410 - 6,920 | Weak antagonist activity. | |
| Estrogen Receptor (ER) | Human | >1,100 | 5,700 | Very weak antagonist activity. | |
| Canrenone | Progesterone Receptor (PR) | Human | 300 | - | Major active metabolite of spironolactone. |
Experimental Protocols
This protocol is designed to determine the binding affinity of spironolactone for the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Materials:
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Receptor Source: Cytosolic fraction from rat ventral prostate or cells engineered to express the human androgen receptor.
-
Test Compound: Spironolactone
-
Wash Buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptors.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of [³H]-DHT, and varying concentrations of spironolactone.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-DHT (IC₅₀). Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.
This cell-based assay assesses the functional consequence of spironolactone binding to the androgen receptor by measuring its ability to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) co-transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Agonist: Dihydrotestosterone (DHT)
-
Test Compound: Spironolactone
-
Cell Culture Medium and Reagents
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of DHT and varying concentrations of spironolactone. Include control wells with DHT alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the plate for 18-24 hours to allow for gene transcription and reporter protein expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC₅₀ value of spironolactone for the inhibition of DHT-induced luciferase activity.
This protocol is adapted from studies investigating the effect of spironolactone on aggressive behavior in rats.
Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley) housed individually.
Procedure:
-
Acclimation: Allow the resident rats to acclimate to their home cages for at least one week.
-
Drug Administration: Administer spironolactone or vehicle to the resident rats via an appropriate route (e.g., intraperitoneal injection).
-
Resident-Intruder Test: One hour after drug administration, introduce a smaller, unfamiliar male "intruder" rat into the resident's home cage.
-
Behavioral Scoring: Videotape the interaction and score various behaviors, including latency to the first attack, number of attacks, and duration of aggressive behaviors (e.g., lateral threat, biting, offensive posturing).
-
Data Analysis: Compare the behavioral scores between the spironolactone-treated and vehicle-treated groups to assess the effect of the drug on aggression.
Visualizations
Caption: Mechanism of Spironolactone action at the Mineralocorticoid Receptor.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Reporter Gene Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acute and lasting effects of single mineralocorticoid antagonism on offensive aggressive behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Add-on spironolactone as antagonist of the NRG1-ERBB4 signaling pathway for the treatment of schizophrenia: Study design and methodology of a multicenter randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
Spiroxatrine: A Versatile Tool for Probing Serotonergic and Adrenergic Receptor Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine is a potent and selective ligand that has emerged as a valuable pharmacological tool for the characterization and mapping of various neurotransmitter receptors, particularly the serotonin type 1A (5-HT1A) and adrenergic receptors. Its distinct binding profile allows for the dissection of complex signaling pathways and the anatomical localization of these receptors within the central nervous system and peripheral tissues. This document provides detailed application notes and experimental protocols for the effective use of this compound as a tool compound in receptor mapping studies.
This compound, a spiro-piperidine derivative, exhibits high affinity for the 5-HT1A receptor.[1] It also interacts with α1- and α2-adrenergic receptors, albeit with differing affinities.[2] This multi-receptor interaction profile, when coupled with its use in radiolabeled forms (e.g., [³H]this compound), makes it a versatile tool for competitive binding assays and autoradiographic studies. Understanding its affinity and selectivity is crucial for the accurate interpretation of experimental results.
Data Presentation: Receptor Binding Profile of this compound
The following table summarizes the quantitative binding affinities (Ki or IC50 values) of this compound and its enantiomers for various G-protein coupled receptors. This data is essential for designing experiments and interpreting the selectivity of this compound.
| Compound | Receptor | Tissue Source | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| (±)-Spiroxatrine | 5-HT1A | Rat Hippocampus | [³H]8-OH-DPAT | 1.5 ± 0.2 | Nikam et al., 1988 | |
| (R)-(+)-Spiroxatrine | 5-HT1A | Rat Hippocampus | [³H]8-OH-DPAT | 1.2 ± 0.1 | Nikam et al., 1988 | |
| (S)-(-)-Spiroxatrine | 5-HT1A | Rat Hippocampus | [³H]8-OH-DPAT | 2.8 ± 0.3 | Nikam et al., 1988 | |
| (±)-Spiroxatrine | 5-HT1B | Rat Striatum | [³H]Serotonin | >10,000 | Nikam et al., 1988 | |
| (±)-Spiroxatrine | 5-HT2 | Rat Cortex | [³H]Spiperone | 2,500 ± 300 | Nikam et al., 1988 | |
| (±)-Spiroxatrine | α1-adrenergic | Rat Cortex | [³H]Prazosin | 1,200 ± 100 | Nikam et al., 1988 | |
| (±)-Spiroxatrine | α2-adrenergic | Rat Cortex | [³H]Rauwolscine | 85 ± 10 | Nikam et al., 1988 | |
| (±)-Spiroxatrine | D2-dopaminergic | Rat Striatum | [³H]Spiperone | 800 ± 90 | Nikam et al., 1988 |
Note: Data from Nikam, S. S., Martin, A. R., & Nelson, D. L. (1988). Serotonergic properties of this compound enantiomers. Journal of medicinal chemistry, 31(10), 1965–1968. The table is a representation of the data and may not be exhaustive.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and α1-adrenergic receptors, the primary targets of this compound.
Experimental Workflows
The following diagrams outline the general workflows for performing radioligand binding assays and receptor autoradiography using this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay using [³H]this compound
This protocol is designed to determine the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with the binding of [³H]this compound to cell membranes expressing the receptor.
Materials:
-
[³H]this compound (specific activity ~20-30 Ci/mmol)
-
Unlabeled this compound (for determination of non-specific binding)
-
Test compound
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or transfected cell lines)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]this compound (final concentration ~1-2 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]this compound, 50 µL of unlabeled this compound (final concentration ~10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of [³H]this compound, 50 µL of the test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro Receptor Autoradiography using [³H]this compound
This protocol describes the localization of 5-HT1A receptors in brain sections using [³H]this compound.
Materials:
-
[³H]this compound
-
Unlabeled this compound or another selective 5-HT1A ligand (e.g., 8-OH-DPAT) for non-specific binding
-
Frozen brain tissue sections (10-20 µm thick) mounted on gelatin-coated slides
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.01% ascorbic acid
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Phosphorimager or densitometry system
Procedure:
-
Slide Preparation: Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate the slides in incubation buffer containing [³H]this compound (final concentration ~1-5 nM) for 60-90 minutes at room temperature.
-
Non-specific Binding: Incubate adjacent sections in the same buffer containing [³H]this compound and an excess of unlabeled this compound or 8-OH-DPAT (e.g., 10 µM).
-
-
Washing: Wash the slides in ice-cold wash buffer (2 x 5 minutes) to remove unbound radioligand.
-
Drying: Briefly rinse the slides in ice-cold deionized water and dry them under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette. Expose for an appropriate duration (typically several weeks to months depending on the radioactivity).
-
Image Development and Analysis:
-
Develop the film or scan the phosphor imaging plate using a phosphorimager.
-
Quantify the optical density or photostimulated luminescence in different brain regions using a computerized image analysis system.
-
Subtract the non-specific binding from the total binding to determine the specific binding, which represents the density of 5-HT1A receptors.
-
Conclusion
This compound is a powerful and selective tool for the investigation of 5-HT1A and, to a lesser extent, adrenergic receptors. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in receptor mapping studies. Careful consideration of its binding profile and adherence to optimized experimental procedures will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of these critical neurotransmitter systems in health and disease.
References
Behavioral Pharmacology of Spiroxatrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine is a psychoactive compound that has been investigated for its effects on behavior, primarily targeting the serotonergic and dopaminergic systems. Initially explored as a selective 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile, suggesting it acts as a 5-HT1A partial agonist and also possesses dopamine receptor antagonist properties.[1] These characteristics indicate a potential for this compound to modulate mood and behavior, making it a subject of interest in behavioral pharmacology.
This document provides a summary of the available preclinical data on the behavioral effects of this compound, detailed protocols for the experimental paradigms in which it has been tested, and visualizations of relevant signaling pathways and experimental workflows. It is important to note that the body of research on this compound's behavioral effects is limited, with key studies conducted in pigeons and a specific rat model of alcohol consumption.[1][2] Further research in standard rodent models of anxiety and depression is warranted to fully elucidate its behavioral profile.
Data Presentation
The following tables summarize the quantitative data from key behavioral pharmacology studies involving this compound.
Table 1: Effects of this compound on Schedule-Controlled and Punished Responding in Pigeons
| Behavioral Paradigm | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Multiple Fixed-Ratio (FR), Fixed-Interval (FI) Schedule | Pigeon | 0.3 - 3.0 | Intramuscular | Decreased FR responding at 0.3-1.0 mg/kg; Decreased both FR and FI responding at 3.0 mg/kg. | [1] |
| Conflict Procedure (Punished Responding) | Pigeon | 0.01 - 1.0 | Intramuscular | Increased punished responding, indicative of anxiolytic-like effects. | [1] |
Table 2: Effects of this compound on Ethanol and Food Intake in Alcohol-Preferring Rats
| Behavioral Paradigm | Species | This compound Dose (mg/kg) | Co-administered Drug (Dose, mg/kg) | Route of Administration | Key Findings | Reference |
| Voluntary Ethanol (10%) Intake | Alcohol-Preferring (P) Rats | 4 | None | Intraperitoneal | No significant effect on ethanol intake when given alone. | |
| Voluntary Ethanol (10%) Intake | Alcohol-Preferring (P) Rats | 4 | Fluoxetine (10) | Intraperitoneal | Augmented the reduction of ethanol intake caused by fluoxetine. | |
| Voluntary Ethanol (10%) Intake | Alcohol-Preferring (P) Rats | 4 | 8-OH-DPAT (1) | Intraperitoneal | Augmented the reduction of ethanol intake caused by 8-OH-DPAT. | |
| Food Intake | Alcohol-Preferring (P) Rats | 4 | Fluoxetine (10) or 8-OH-DPAT (1) | Intraperitoneal | Enhanced the reduction of food intake caused by fluoxetine and 8-OH-DPAT. |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-Like Effects using a Conflict Procedure in Pigeons
Objective: To assess the potential anxiolytic-like properties of this compound by measuring its effect on behavior suppressed by punishment.
Animals: Adult male White Carneau pigeons, maintained at 80-85% of their free-feeding weights.
Apparatus: Standard pigeon operant conditioning chambers equipped with a response key, a grain hopper, and a stimulus light. A device for delivering a brief, response-contingent electric shock is also required.
Procedure:
-
Pre-training: Pigeons are trained to peck a response key for food reinforcement on a fixed-ratio (FR) 30 schedule (i.e., every 30th peck is reinforced with 4-second access to grain).
-
Punishment Component: Once responding is stable, a punishment component is introduced. During this component, which is signaled by a change in the color of the stimulus light, every 30th response is reinforced with food but is also accompanied by a brief electric shock. The intensity of the shock is adjusted for each bird to a level that suppresses responding by approximately 80-90%.
-
Drug Administration: this compound (0.01 - 1.0 mg/kg) or vehicle is administered via intramuscular injection 15 minutes before the experimental session.
-
Testing: The session consists of alternating periods of the non-punished and punished components. The rate of responding in each component is recorded.
-
Data Analysis: The primary measure is the rate of punished responding. An increase in the rate of punished responding following drug administration is indicative of an anxiolytic-like effect. Data are typically analyzed using a within-subjects analysis of variance (ANOVA).
Protocol 2: Investigation of this compound's Interaction with Fluoxetine on Ethanol Intake in Alcohol-Preferring Rats
Objective: To determine if this compound modulates the effect of the selective serotonin reuptake inhibitor (SSRI) fluoxetine on voluntary ethanol consumption.
Animals: Adult male alcohol-preferring (P) line of rats, individually housed with ad libitum access to food and water.
Procedure:
-
Baseline Ethanol Intake: Rats are given access to a 10% (v/v) ethanol solution for a limited period each day (e.g., 4 hours) in addition to their regular water supply. Baseline ethanol intake is measured for several days until stable.
-
Drug Administration:
-
This compound alone: this compound (4 mg/kg) or vehicle is administered via intraperitoneal (IP) injection 20 minutes before the start of the ethanol access period.
-
Fluoxetine alone: Fluoxetine (10 mg/kg) or vehicle is administered IP 15 minutes before the ethanol access period.
-
Combination: this compound (4 mg/kg) is administered IP 20 minutes before the ethanol access period, and fluoxetine (10 mg/kg) is administered IP 5 minutes after the this compound injection (15 minutes before ethanol access).
-
-
Measurement of Intake: Ethanol and food intake are measured at regular intervals (e.g., every hour) during the 4-hour access period.
-
Data Analysis: The total volume of ethanol and the amount of food consumed are calculated. The effects of the different drug treatments are compared to vehicle controls using appropriate statistical tests, such as a repeated-measures ANOVA.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for the conflict procedure.
Caption: Experimental workflow for the ethanol intake study.
References
Application Notes and Protocols for High-Throughput Screening of Spiroxatrine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroxatrine is a potent ligand for serotonin (5-HT) and adrenergic receptors, exhibiting high affinity for the 5-HT1A receptor and notable activity at α-adrenergic receptors.[1][2][3] These receptors are critical targets in the development of therapeutics for a range of central nervous system disorders and cardiovascular conditions. High-throughput screening (HTS) of this compound analogs is a crucial step in identifying novel compounds with improved selectivity and pharmacological profiles. This document provides detailed application notes and protocols for conducting HTS assays to characterize the binding affinity and functional activity of this compound analogs at the 5-HT1A and α1B-adrenergic receptors.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and α1B-adrenergic receptors.
Quantitative Data
The following tables summarize the binding affinities of this compound and its analogs for the human 5-HT1A receptor and the α-adrenergic receptors. Data is presented as the negative logarithm of the inhibition constant (pKi). A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound Analogs at the Human 5-HT1A Receptor
| Compound | pKi at 5-HT1A Receptor | Reference |
| This compound | 8.43 | [4] |
| (R)-(+)-Spiroxatrine | 9.00 | [1] |
| (S)-(-)-Spiroxatrine | 7.62 | |
| Compound 11 | 8.43 |
Table 2: Binding Affinity of this compound Enantiomers at α-Adrenergic Receptors
| Compound | pKi at α1-Adrenergic Receptor | pKi at α2-Adrenergic Receptor | Reference |
| (R)-(+)-Spiroxatrine | 6.80 | 7.70 | |
| (S)-(-)-Spiroxatrine | 6.40 | 6.70 |
Experimental Protocols
High-Throughput Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay in a 384-well format to determine the affinity of this compound analogs for the human 5-HT1A receptor.
Experimental Workflow:
Materials:
-
Membrane Homogenate: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding Control: 8-OH-DPAT or Serotonin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Equipment: 384-well microplates, automated liquid handler, cell harvester with a 384-well harvesting manifold, microplate scintillation counter.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an automated liquid handler, dispense 0.5 µL of each compound dilution into a 384-well assay plate. For total binding wells, dispense 0.5 µL of DMSO. For non-specific binding wells, dispense 0.5 µL of 10 µM 8-OH-DPAT in DMSO.
-
-
Reagent Preparation:
-
Dilute the [³H]8-OH-DPAT in assay buffer to a final concentration of 1 nM (adjust as necessary based on the Kd of the radioligand).
-
Thaw the membrane homogenate on ice and dilute in assay buffer to a concentration that yields a robust signal-to-noise ratio (typically 5-15 µg of protein per well).
-
-
Assay Incubation:
-
To each well of the assay plate, add 20 µL of the diluted radioligand solution.
-
Add 20 µL of the diluted membrane homogenate to initiate the binding reaction. The final assay volume is 40.5 µL.
-
Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 100 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 20 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 2 hours.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the this compound analog.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
High-Throughput Calcium Flux Assay for α1B-Adrenergic Receptor
This protocol outlines a no-wash, fluorescence-based calcium flux assay in a 384-well format to determine the functional activity of this compound analogs at the human α1B-adrenergic receptor.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human α1B-adrenergic receptor.
-
Calcium Assay Kit: A no-wash calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Agonist (for antagonist mode): Phenylephrine or another suitable α1-adrenergic agonist.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Equipment: 384-well black-walled, clear-bottom microplates, automated liquid handler, and a fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading and compound addition.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the α1B-adrenergic receptor-expressing cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (typically 10,000-20,000 cells per well in 25 µL of culture medium).
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell plates from the incubator and add 25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
-
-
Compound Addition and Fluorescence Measurement (FLIPR):
-
Prepare a 384-well compound plate with serial dilutions of the this compound analogs in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
For agonist mode:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 12.5 µL of the this compound analog solution to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes.
-
-
For antagonist mode:
-
Establish a baseline fluorescence reading.
-
Add 12.5 µL of the this compound analog solution and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a pre-determined EC₈₀ concentration of the agonist (e.g., phenylephrine) and measure the fluorescence response kinetically for 2-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of a change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Conclusion
The high-throughput screening assays detailed in this document provide robust and reliable methods for the pharmacological characterization of this compound analogs. The radioligand binding assay allows for the precise determination of binding affinities at the 5-HT1A receptor, while the calcium flux assay provides a functional readout of activity at the α1B-adrenergic receptor. These protocols can be readily adapted for automated HTS campaigns to efficiently screen large compound libraries and identify promising lead candidates for further drug development.
References
- 1. Serotonergic properties of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a 5-HT1A radioligand with agonist binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The alpha-antiadrenergic properties of this compound, a ligand of serotonergic 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives towards 5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiroxatrine in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Spiroxatrine, a high-affinity serotonin 5-HT1A receptor ligand, in autoradiography studies. Detailed protocols for direct and competitive binding assays are provided, along with data presentation tables and visualizations of the associated signaling pathway and experimental workflow.
Introduction to this compound
This compound is a potent and selective antagonist at the 5-HT1A receptor, although some studies have shown it to exhibit agonist-like binding properties in radioligand assays.[1] It is an analog of spiperone but demonstrates significantly higher affinity for the 5-HT1A receptor and lower affinity for 5-HT2 and D2 dopaminergic receptors, making it a more specific tool for studying the 5-HT1A receptor system.[2] Its use in autoradiography allows for the precise anatomical localization and quantification of 5-HT1A receptors in various tissues, particularly in the brain.
Data Presentation
The following tables summarize the quantitative binding data for this compound and its enantiomers at the 5-HT1A receptor, as determined by radioligand binding assays on membrane preparations. This data is essential for designing and interpreting autoradiography experiments.
Table 1: Binding Affinity of this compound and its Enantiomers for the 5-HT1A Receptor
| Compound | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| (+/-)-Spiroxatrine | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 0.9 | 9.05 | [1] |
| (R)-(+)-Spiroxatrine | [3H]8-OH-DPAT | Rat Brain Membranes | - | 8.43 | [3][4] |
| (S)-(-)-Spiroxatrine | [3H]8-OH-DPAT | Rat Brain Membranes | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Saturation Binding Parameters for [3H]this compound in Rat Hippocampal Membranes
| Parameter | Value | Unit | Reference |
| Kd | 0.9 | nM | |
| Bmax | 424 | fmol/mg protein |
Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum binding capacity) represents the total number of receptors in the tissue sample.
Signaling Pathways
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, 5-HT1A receptors can also couple to other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways.
Experimental Protocols
The following protocols provide detailed methodologies for conducting autoradiography studies to investigate 5-HT1A receptors using this compound.
Protocol 1: Direct Receptor Autoradiography with [3H]this compound
This protocol describes the direct labeling of 5-HT1A receptors in brain sections using radiolabeled this compound.
Materials:
-
[3H]this compound
-
Unlabeled 5-HT or another suitable 5-HT1A ligand for determining non-specific binding
-
Cryostat
-
Microscope slides
-
Incubation chambers
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Autoradiography film or phosphor imaging screens
-
Image analysis system with densitometry software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain at 10-20 µm thickness using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in assay buffer for 30 minutes at room temperature to remove endogenous serotonin.
-
-
Incubation:
-
For total binding , incubate sections in assay buffer containing a specific concentration of [3H]this compound (e.g., 1-5 nM, based on the Kd).
-
For non-specific binding , incubate adjacent sections in the same concentration of [3H]this compound plus a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM 5-HT).
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Terminate the incubation by rapidly washing the slides in ice-cold wash buffer.
-
Perform multiple washes (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Include calibrated tritium standards for quantification.
-
Expose at 4°C for an appropriate duration (typically several weeks for 3H).
-
-
Image Analysis:
-
Develop the film or scan the phosphor screen to obtain an autoradiogram.
-
Quantify the optical density of specific brain regions using a computerized image analysis system.
-
Convert optical density values to radioactivity concentrations using the calibration curve generated from the standards.
-
-
Data Calculation:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.
-
Protocol 2: Competitive Binding Autoradiography with Unlabeled this compound
This protocol is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a known 5-HT1A radioligand.
Materials:
-
A selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635)
-
Unlabeled this compound
-
All other materials as listed in Protocol 1.
Procedure:
-
Tissue Preparation and Pre-incubation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Incubation:
-
Incubate brain sections in assay buffer containing a fixed concentration of the 5-HT1A radioligand (typically at or below its Kd).
-
Include a range of concentrations of unlabeled this compound in the incubation medium (e.g., 10-11 to 10-5 M).
-
Include control sections for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled 5-HT).
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing, Drying, Exposure, and Image Analysis:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
-
Data Analysis:
-
Measure the specific binding of the radioligand at each concentration of unlabeled this compound.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable tool for the in vitro study of 5-HT1A receptors using autoradiography. Its high affinity and selectivity allow for precise localization and quantification of these receptors in tissue sections. The provided protocols offer a framework for conducting both direct and competitive binding autoradiography studies. Accurate quantification and interpretation of the results rely on careful experimental design, including the use of appropriate controls and standards. These application notes serve as a guide for researchers to effectively utilize this compound in their investigations of the serotonergic system.
References
- 1. [3H]this compound: a 5-HT1A radioligand with agonist binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic properties of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. This compound derivatives towards 5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving Spiroxatrine for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the dissolution of Spiroxatrine for use in in vitro experimental settings. The following application notes outline the recommended solvents, preparation of stock and working solutions, and best practices for ensuring solution stability and integrity. Due to the limited publicly available information on "this compound," this protocol is based on established laboratory practices for compounds with similar characteristics, emphasizing the importance of small-scale preliminary testing.
Introduction
This compound is a compound of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. The choice of solvent and the preparation method can significantly impact the compound's stability, solubility, and ultimately its biological activity in cell-based assays. This protocol provides a standardized procedure to prepare this compound solutions for research purposes.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes
-
Vortex mixer
-
Water bath or incubator
-
Sterile syringe filters (0.22 µm)
Quantitative Data Summary
نظرًا للمعلومات المحدودة المتاحة للجمهور حول الذوبان المحدد لـ this compound ، يتم تقديم البيانات التالية كقيم أولية مستهدفة. يوصى بشدة بإجراء دراسات أولية للذوبان لتحديد الحدود الدقيقة في نظامك التجريبي المحدد.
| Solvent | Target Stock Concentration | Observations |
| DMSO | 10 mM | Should dissolve readily with gentle warming and vortexing. |
| Ethanol | 10 mM | May require more vigorous mixing or warming. |
| PBS | ≤ 10 µM | Precipitation likely at higher concentrations. |
| Cell Culture Medium | ≤ 10 µM | Final working concentration, diluted from stock. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and for making serial dilutions for working solutions.
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.
-
Vortex again until the solution is clear and free of visible particles.
-
-
Sterile filter (optional but recommended): For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a physiologically compatible solvent, such as cell culture medium or PBS, to the final desired concentration for the experiment.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions:
-
Prepare an intermediate dilution of the stock solution in cell culture medium or PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100.
-
From the intermediate dilution, prepare the final working concentrations required for your experiment.
-
-
Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Use immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiroxatrine Concentration for Receptor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Spiroxatrine for receptor binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent and selective ligand for the serotonin 1A (5-HT1A) receptor.[1][2] It is structurally distinct from many other 5-HT1A ligands and is often used as a radioligand ([3H]this compound) in binding assays to characterize the 5-HT1A receptor.[1]
Q2: Is this compound a 5-HT1A receptor agonist or antagonist?
A2: Experimental evidence suggests that this compound acts as a 5-HT1A receptor agonist. Its binding to the receptor is sensitive to GTP, and it has been shown to inhibit forskolin-stimulated adenylate cyclase activity, a functional response consistent with 5-HT1A receptor agonism.[1]
Q3: What is the binding affinity of this compound for the 5-HT1A receptor?
A3: [3H]this compound exhibits high affinity for the 5-HT1A receptor. Saturation binding studies in rat hippocampal membranes have determined its dissociation constant (Kd) to be approximately 2.21 nM.[1] The pKi value for this compound is reported to be around 8.43, which is indicative of its high affinity.
Q4: Does this compound have significant off-target binding?
A4: this compound is relatively selective for the 5-HT1A receptor. It is practically inactive at 5-HT1B and 5-HT1D receptor subtypes. However, it does show some affinity for α2-adrenergic receptors and, to a lesser extent, α1-adrenergic receptors, where it may act as an antagonist. It has very low affinity for dopamine and norepinephrine transporters.
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Assay
-
Question: I am using [3H]this compound in my binding assay and observing high non-specific binding, which is obscuring my specific binding signal. What can I do to reduce it?
-
Answer: High non-specific binding is a common issue in radioligand assays. Here are several steps you can take to troubleshoot this problem:
-
Optimize Radioligand Concentration: Use a lower concentration of [3H]this compound. A good starting point is a concentration at or below its Kd value (~2.21 nM).
-
Reduce Membrane Protein: High protein concentrations can increase non-specific binding. Titrate the amount of membrane protein in your assay; a typical range is 100-500 µg per well.
-
Modify Assay Buffer: Including Bovine Serum Albumin (BSA) in your buffer can help to reduce non-specific interactions.
-
Optimize Incubation Time: While ensuring the binding has reached equilibrium, shorter incubation times can sometimes reduce non-specific binding.
-
Improve Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. Pre-soaking filters with a polymer like polyethyleneimine (PEI) can also be beneficial.
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not detecting a clear specific binding signal for [3H]this compound. What could be the cause?
-
Answer: A lack of specific binding can stem from several factors:
-
Receptor Integrity: Ensure that your membrane preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade the receptor.
-
Radioligand Degradation: Verify the purity and integrity of your [3H]this compound stock. Radiochemicals can degrade over time.
-
Incorrect Assay Conditions: Confirm that the pH, ionic strength, and temperature of your assay buffer are optimal for 5-HT1A receptor binding.
-
Insufficient Receptor Expression: If using a cell line, verify the expression level of the 5-HT1A receptor. You may need to use a higher concentration of membrane protein in your assay.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: My results for this compound binding affinity vary significantly between different experimental runs. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to minor variations in protocol execution. To improve reproducibility:
-
Standardize Protocols: Ensure all steps, including buffer preparation, incubation times, and washing procedures, are performed identically in every experiment.
-
Equilibration Time: Make sure the binding reaction has reached equilibrium. You can determine this by performing a time-course experiment.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of this compound and other ligands.
-
Consistent Reagent Lots: If possible, use the same batch of reagents, including membranes, radioligand, and buffer components, for a series of related experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding to the 5-HT1A receptor.
Table 1: this compound Binding Affinity
| Parameter | Value | Receptor/Tissue Source | Reference |
| Kd | 2.21 nM | 5-HT1A Receptor (Rat Hippocampus) | |
| pKi | ~8.43 | Human 5-HT1A Receptor | |
| IC50 (vs. [3H]this compound) | 20.7 nM (Serotonin) | 5-HT1A Receptor (Rat Hippocampus) |
Table 2: this compound Receptor Selectivity Profile
| Receptor Subtype | Activity/Affinity | Reference |
| 5-HT1A | High Affinity (Agonist) | |
| 5-HT1B | Practically Inactive | |
| 5-HT1D | Practically Inactive | |
| α1-Adrenergic | Low Affinity (Antagonist) | |
| α2-Adrenergic | Moderate Affinity (Antagonist) | |
| Dopamine Transporter | Very Low Affinity | |
| Norepinephrine Transporter | Very Low Affinity |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor using [3H]this compound.
-
Materials:
-
Membrane preparation from rat hippocampus or cells expressing the human 5-HT1A receptor.
-
[3H]this compound (specific activity ~20-30 Ci/mmol).
-
Test compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, set up the following tubes in triplicate:
-
Total Binding: Assay buffer, [3H]this compound (at a final concentration near its Kd, e.g., 2 nM), and membrane protein (e.g., 200 µg).
-
Non-specific Binding: Assay buffer, [3H]this compound, membrane protein, and 10 µM Serotonin.
-
Competition Binding: Assay buffer, [3H]this compound, membrane protein, and varying concentrations of the test compound.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 250 µL.
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding from the average CPM of the total binding.
-
For the competition assay, plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: this compound-activated 5-HT1A receptor signaling pathway.
References
Technical Support Center: Spiroxatrine (Spironolactone)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Spiroxatrine, commonly known as Spironolactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Spironolactone?
Spironolactone is practically insoluble in water, which can present challenges in experimental setups requiring aqueous solutions. It is, however, soluble in organic solvents like ethanol.[1] For aqueous-based assays, formulating Spironolactone as a suspension is a common approach.
Q2: My Spironolactone solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation is a common issue due to Spironolactone's low aqueous solubility.
-
For aqueous solutions: Consider preparing a suspension. Ensure vigorous and consistent mixing to maintain homogeneity. The use of suspending agents may be necessary for longer-term experiments.
-
For organic solvent-based stock solutions: If precipitation occurs upon dilution into an aqueous buffer, you may have exceeded the solubility limit. Try lowering the final concentration or increasing the percentage of the organic co-solvent if your experimental design allows. Always prepare fresh dilutions from a clear stock solution.
Q3: How stable is Spironolactone in solution?
Spironolactone is known to be unstable in aqueous solutions.[2] Its stability is influenced by factors such as pH, temperature, and exposure to light. In rat plasma, for instance, degradation is rapid at physiological temperatures, with a half-life of approximately 0.20 hours at 37°C, which slows significantly at 0°C (half-life of 9.53 hours).[3]
Q4: What are the main degradation products of Spironolactone?
The primary degradation products of Spironolactone are Canrenone and 7α-thio-spironolactone.[4] These can be formed through hydrolysis, particularly under alkaline conditions.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Inconsistent results with Spironolactone in cell-based assays can often be traced back to its poor solubility and stability in aqueous culture media.
| Possible Cause | Troubleshooting Step |
| Precipitation in media | Visually inspect your culture wells for any precipitate after adding the Spironolactone solution. If observed, lower the final concentration or prepare a fresh, more dilute stock solution. |
| Degradation during incubation | Spironolactone can degrade over the course of a long incubation period. Consider refreshing the media with freshly prepared Spironolactone solution at regular intervals for long-term experiments. |
| Inhomogeneous dosing | Due to its tendency to precipitate, ensure the Spironolactone solution is well-mixed immediately before adding it to your assay plates to ensure each well receives the same concentration. |
Issue 2: Poor recovery or variable peaks in HPLC analysis.
Variability in HPLC results can be due to both solubility and stability issues.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution in mobile phase | Ensure your sample is fully dissolved in the injection solvent before analysis. If using a mobile phase with a high aqueous content, Spironolactone may precipitate. The injection solvent should be compatible with the mobile phase and capable of fully dissolving the compound. |
| On-column degradation | If you observe multiple or broad peaks, consider if degradation is occurring on the column. This can be influenced by the mobile phase pH and column temperature. |
| Instability in autosampler | If samples are left in the autosampler for extended periods, degradation can occur. Consider using a cooled autosampler (e.g., 4°C) and running samples as soon as possible after preparation. |
Quantitative Data Summary
The following tables summarize key stability data for Spironolactone under various conditions.
Table 1: Forced Degradation of Spironolactone
| Stress Condition | Duration | % Degradation of Spironolactone |
| Temperature (60°C) | 2 hours | 15% |
| UV Lamp | 48 hours | 7% |
| Oxidation (H2O2 30%) | 24 hours | 12% |
| Acidic (HCl 0.1 M) | 48 hours | 15% |
| Basic (NaOH 0.01 M) | 15 minutes | 11% |
| Neutral pH | 5 days | 12% |
Table 2: Stability of Spironolactone Suspensions
| Concentration | Storage Temperature | Duration | % Degradation | Reference |
| 5 mg/mL | 5°C, 30°C, 50°C, 60°C | 3 months | < 10% | |
| 2.5, 5.0, 10.0 mg/mL | 5°C, 30°C, Room Temp (light) | 4 weeks | < 5% | |
| 5 mg/mL | 4°C, 25°C, 40°C | 60 days | Chemically Stable |
Experimental Protocols
Protocol 1: General Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of Spironolactone.
-
Preparation: Add an excess amount of Spironolactone to a known volume of the desired solvent (e.g., buffer at a specific pH) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), stop the agitation and allow the suspension to settle.
-
Separation: Carefully withdraw a sample from the supernatant, ensuring no undissolved solids are transferred. This can be achieved by filtration (using a filter compatible with the solvent) or centrifugation.
-
Analysis: Quantify the concentration of Spironolactone in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of Spironolactone and separate it from its degradation products.
-
Column: A C18 or Phenyl-Hexyl column is often suitable (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4) and an organic solvent like acetonitrile or methanol. A common starting point is a 50:50 or 42:58 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 238 nm or 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Temperature: Room temperature (e.g., 25°C).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
Caption: Major degradation pathways of Spironolactone.
Caption: Workflow for solubility determination.
References
Technical Support Center: Spironolactone Off-Target Effects
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice. "Spiroxatrine" is likely a misspelling of "Spironolactone," and this document will address the well-documented off-target effects of Spironolactone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Spironolactone. The information is presented in a question-and-answer format to directly address specific issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Spironolactone?
Spironolactone's primary off-target effects stem from its interaction with other steroid hormone receptors, namely the androgen receptor (AR) and progesterone receptor (PR).[1] It also exhibits a lower affinity for the glucocorticoid receptor (GR).[1] These interactions can lead to anti-androgenic and progestogenic activities. Additionally, Spironolactone can inhibit enzymes involved in androgen biosynthesis, such as 17α-hydroxylase (CYP17A1).[2][3]
Q2: I am observing unexpected anti-androgenic effects in my cell-based assay. Could Spironolactone be the cause?
Yes, it is highly probable. Spironolactone is a known androgen receptor antagonist.[4] It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby preventing the activation of androgen-responsive genes. If your experimental system expresses the androgen receptor, you may observe a decrease in the expression of androgen-dependent genes or a blockade of androgen-induced cellular responses.
Q3: My experiment involves progesterone receptor signaling, and I'm seeing unexpected agonist activity. Could Spironolactone be responsible?
This is a plausible explanation. Spironolactone and its metabolites can bind to the progesterone receptor and act as weak agonists. This can lead to the activation of progesterone-responsive genes and downstream signaling pathways, which might interfere with your experimental observations if you are studying endogenous progesterone signaling.
Q4: I have observed changes in steroid hormone levels in my animal model treated with Spironolactone. What is the mechanism?
Spironolactone can weakly inhibit 17α-hydroxylase and 17,20-lyase, enzymes crucial for testosterone biosynthesis. This inhibition can lead to a decrease in testosterone production. However, clinical studies on the effect of Spironolactone on circulating testosterone levels have shown inconsistent results.
Troubleshooting Guides
Problem: Unexpected decrease in the expression of androgen-responsive reporter genes in the presence of Spironolactone.
-
Possible Cause: Off-target antagonism of the androgen receptor by Spironolactone.
-
Troubleshooting Steps:
-
Confirm AR Expression: Verify that your cell line or experimental model expresses the androgen receptor.
-
Competitive Binding Assay: Perform a competitive radioligand binding assay to quantify the binding affinity of Spironolactone to the androgen receptor in your system. This will help confirm direct interaction.
-
Dose-Response Curve: Generate a dose-response curve for Spironolactone's inhibitory effect on androgen-induced reporter gene expression to determine its potency (IC50) in your assay.
-
Use a More Selective MR Antagonist: Consider using a more selective mineralocorticoid receptor antagonist, such as Eplerenone, which has a much lower affinity for the androgen receptor, as a negative control.
-
Problem: Unexplained activation of a progesterone-responsive signaling pathway in cells treated with Spironolactone.
-
Possible Cause: Off-target agonist activity of Spironolactone at the progesterone receptor.
-
Troubleshooting Steps:
-
Confirm PR Expression: Ensure your experimental system expresses the progesterone receptor.
-
Functional Assay: Conduct a progesterone receptor functional assay (e.g., a reporter gene assay) to confirm that Spironolactone is indeed activating the receptor.
-
Use a PR Antagonist: Treat cells with a known progesterone receptor antagonist (e.g., mifepristone) in combination with Spironolactone to see if the unexpected activation is blocked.
-
Evaluate Metabolites: Consider that active metabolites of Spironolactone, such as canrenone, may also contribute to progestogenic activity.
-
Quantitative Data
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Spironolactone for its primary on-target and off-target receptors. These values are compiled from various studies and may vary depending on the experimental conditions.
| Target Receptor | Ligand | Assay Type | Value (nM) | Species |
| Mineralocorticoid Receptor (MR) | Spironolactone | Ki | 2.32 | Human |
| Spironolactone | IC50 (Binding) | 2.4 - 60 | Human | |
| Androgen Receptor (AR) | Spironolactone | Ki | 39.4 | Human |
| Spironolactone | IC50 (Binding) | 120 | Human | |
| Spironolactone | IC50 (Functional) | 13 - 670 | Human | |
| Progesterone Receptor (PR) | Spironolactone | Ki | 400 | Human |
| Spironolactone | IC50 (Binding) | 650 | Human | |
| Glucocorticoid Receptor (GR) | Spironolactone | Ki | 32.6 | Human |
| Spironolactone | IC50 (Binding) | 1,400 | Human |
Data compiled from Wikipedia's "Pharmacodynamics of spironolactone" page, which cites multiple sources.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol provides a general framework for determining the binding affinity of Spironolactone to the androgen receptor using a radioligand binding assay.
Materials:
-
Cell lysates or purified androgen receptor protein.
-
Radiolabeled androgen (e.g., [³H]-DHT).
-
Unlabeled Spironolactone.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled Spironolactone.
-
Incubation: In a microplate, incubate the androgen receptor preparation with a fixed concentration of radiolabeled androgen and varying concentrations of Spironolactone. Include control wells with only the radioligand (total binding) and with an excess of unlabeled androgen (non-specific binding).
-
Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Spironolactone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Progesterone Receptor Functional Assay (Reporter Gene Assay)
This protocol outlines a method to assess the functional agonist or antagonist activity of Spironolactone at the progesterone receptor.
Materials:
-
A mammalian cell line that expresses the progesterone receptor (e.g., T47D).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Progesterone (as a positive control agonist).
-
Mifepristone (as a positive control antagonist).
-
Spironolactone.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PRE-reporter plasmid and a control plasmid (e.g., expressing β-galactosidase for normalization).
-
Treatment: After transfection, treat the cells with varying concentrations of Spironolactone, progesterone (positive control for agonism), or Spironolactone in the presence of a fixed concentration of progesterone (to test for antagonism). Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Normalization: Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).
-
Data Analysis: Plot the normalized reporter gene activity against the logarithm of the drug concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Androgen Receptor signaling pathway and Spironolactone's antagonistic effect.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: [3H]-Spiroxatrine Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during [3H]-spiroxatrine radioligand binding experiments.
Troubleshooting Guide
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). The following guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) Across All Wells | 1. Radioligand Concentration Too High: Non-specific binding is often linearly proportional to the radioligand concentration. | - Use a [3H]-spiroxatrine concentration at or below the Kd value for the 5-HT1A receptor (approximately 0.9 nM).[1] - Perform a saturation binding experiment to determine the optimal concentration range. |
| 2. Hydrophobic Interactions: [3H]-spiroxatrine, like many radioligands, can be hydrophobic and bind non-specifically to plasticware, filters, and membrane lipids. | - Add a blocking agent such as Bovine Serum Albumin (BSA) to the assay buffer. A typical starting concentration is 0.1% (w/v), but this may need to be optimized. - Consider pre-treating assay tubes and pipette tips with a blocking agent. | |
| 3. Insufficient Washing: Inadequate removal of unbound radioligand. | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the volume of ice-cold wash buffer for each wash. - Ensure rapid filtration and washing to minimize dissociation of the specific binding. | |
| 4. Inappropriate Unlabeled Ligand Concentration: The concentration of the unlabeled ligand used to define NSB may be insufficient to saturate all specific binding sites. | - Use a high concentration of a competing ligand. For example, 10 µM of serotonin (5-HT) or 1 µM of 8-OH-DPAT are commonly used to define NSB in 5-HT1A receptor assays.[2] | |
| Inconsistent Results Between Replicates | 1. Poor Membrane Preparation: Inconsistent protein concentration or presence of interfering substances in the membrane prep. | - Ensure thorough homogenization and washing of the tissue or cells during membrane preparation. - Determine protein concentration accurately using a reliable method (e.g., BCA assay) and ensure equal amounts are added to each well. |
| 2. Pipetting Errors: Inaccurate dispensing of reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize variability between wells. | |
| 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics. | - Use a temperature-controlled incubator or water bath to ensure a stable incubation temperature. A common temperature for these assays is room temperature or 30°C. | |
| Low or No Specific Binding | 1. Degraded Radioligand: [3H]-spiroxatrine may have degraded over time. | - Check the expiration date and ensure proper storage of the radioligand. - Consider running a quality control check of the radioligand. |
| 2. Inactive Receptor Preparation: Receptors in the membrane preparation may be degraded or denatured. | - Prepare fresh membrane fractions and store them properly at -80°C. - Include protease inhibitors during the membrane preparation process. | |
| 3. Incorrect Buffer Composition: pH or ionic strength of the buffer may not be optimal for receptor binding. | - Use a standard binding buffer such as 50 mM Tris-HCl, pH 7.4.[2] The buffer may also contain divalent cations like MgCl2. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of non-specific binding in a [3H]-spiroxatrine assay?
A1: Ideally, non-specific binding should be less than 50% of the total binding. If NSB is higher, it can significantly reduce the signal-to-noise ratio and make it difficult to obtain reliable data.
Q2: Which unlabeled ligand should I use to determine non-specific binding for [3H]-spiroxatrine?
A2: Several ligands that bind to the 5-HT1A receptor can be used. Commonly used options include serotonin (5-HT), 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and ipsapirone.[1] These should be used at a concentration sufficient to saturate the 5-HT1A receptors, typically in the micromolar range (e.g., 1-10 µM).
Q3: What is the optimal incubation time and temperature for a [3H]-spiroxatrine binding assay?
A3: The optimal conditions should be determined empirically for your specific system. However, a common starting point is to incubate for 30-60 minutes at room temperature or 30°C.[2] It is crucial to ensure that the binding has reached equilibrium.
Q4: Can I use whole cells instead of membrane preparations?
A4: Yes, whole cells expressing the 5-HT1A receptor can be used. However, you may experience higher non-specific binding due to the presence of more cellular components. The troubleshooting strategies for reducing NSB will be similar.
Q5: How does the hydrophobicity of [3H]-spiroxatrine contribute to non-specific binding?
A5: Hydrophobic molecules have a tendency to partition into lipid bilayers and bind to hydrophobic surfaces of plastics and proteins in a non-specific manner. This is a key reason why blocking agents like BSA are often included in the assay buffer to provide alternative hydrophobic surfaces for the radioligand to interact with, thereby reducing its binding to other components.
Quantitative Data Summary
The following tables summarize key quantitative data for [3H]-spiroxatrine binding assays.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-Spiroxatrine
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampal Membranes | 0.9 | 424 | |
| Additional data would be populated here as found in further literature. |
Table 2: Recommended Concentrations of Assay Components
| Component | Recommended Concentration | Purpose | Notes |
| [3H]-spiroxatrine | 0.1 - 5.0 nM | Radioligand | Concentration range should span the Kd value. |
| Unlabeled Ligand (e.g., 8-OH-DPAT) | 1 µM | Defines Non-Specific Binding | Should be at least 100-fold higher than its Ki. |
| Unlabeled Ligand (e.g., Serotonin) | 10 µM | Defines Non-Specific Binding | Higher concentration needed due to lower affinity compared to some synthetic ligands. |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% (w/v) | Blocking Agent | Helps to reduce non-specific binding to surfaces. |
| Membrane Protein | 50 - 200 µ g/well | Receptor Source | Optimal concentration should be determined to ensure that less than 10% of the radioligand is bound. |
Experimental Protocols
Protocol 1: Saturation Binding Assay for [3H]-Spiroxatrine
This protocol is designed to determine the Kd and Bmax of [3H]-spiroxatrine for the 5-HT1A receptor.
1. Reagents:
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
- [3H]-spiroxatrine Stock Solution: Prepare a series of dilutions in binding buffer to achieve final assay concentrations ranging from 0.1 to 5.0 nM.
- Unlabeled Ligand for NSB: 10 µM Serotonin or 1 µM 8-OH-DPAT in binding buffer.
- Membrane Preparation: Rat hippocampal membranes (or other tissue/cell preparation) diluted in binding buffer to a final concentration of 100 µg protein per 100 µL.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
2. Assay Procedure:
- Set up triplicate tubes for total binding and non-specific binding for each concentration of [3H]-spiroxatrine.
- Total Binding: Add 100 µL of membrane preparation, 50 µL of the appropriate [3H]-spiroxatrine dilution, and 50 µL of binding buffer.
- Non-Specific Binding: Add 100 µL of membrane preparation, 50 µL of the appropriate [3H]-spiroxatrine dilution, and 50 µL of the unlabeled ligand solution.
- Incubate all tubes at room temperature for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% polyethyleneimine.
- Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the average non-specific binding from the average total binding for each [3H]-spiroxatrine concentration.
- Plot specific binding versus the concentration of [3H]-spiroxatrine and use non-linear regression analysis to determine the Kd and Bmax values.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
References
Technical Support Center: Troubleshooting Spiroxatrine In Vivo Experimental Variability
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of in vivo experiments involving Spiroxatrine. Given the limited publicly available data on this compound, this guide also incorporates general principles and troubleshooting strategies applicable to in vivo studies of 5-HT1A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral effects of this compound between animals. What are the potential causes?
A1: High inter-animal variability is a common challenge in in vivo studies with serotonergic compounds. Several factors can contribute to this:
-
Dose-Response Relationship: The dose of this compound is a critical factor. Higher doses may lead to off-target effects or engage additional neural circuits, resulting in sedation or unexpected behavioral outcomes. A thorough dose-response study is crucial to identify the optimal dose for your specific experimental paradigm.[1]
-
Animal Model: The strain, sex, and age of the animals can all influence the behavioral response to serotonergic drugs. Ensure these variables are consistent across your study groups.[1]
-
Experimental Environment: Factors such as lighting, noise levels, and the time of day can significantly impact locomotor activity and anxiety-like behaviors. Maintaining a consistent and controlled experimental environment is essential.[1]
-
Habituation: The novelty of the testing environment can influence the effects of serotonergic drugs. Some compounds may only exhibit effects in a novel environment and not in the animal's home cage. Ensure your experimental design accounts for habituation periods.[1]
Q2: Our results with this compound are not consistent with its expected function as a 5-HT1A receptor antagonist. What could be the reason?
A2: Discrepancies between expected and observed effects can arise from several factors related to the complex pharmacology of the serotonergic system:
-
Autoreceptor vs. Postsynaptic Receptor Blockade: 5-HT1A receptors exist as both autoreceptors on serotonin neurons and as postsynaptic receptors in various brain regions. The net effect of this compound will depend on the balance of its action at these different receptor populations, which can be complex and dose-dependent.
-
Off-Target Effects: While this compound has a high affinity for 5-HT1A receptors, it is important to consider potential off-target effects, especially at higher concentrations. This compound also shows some affinity for α1- and α2-adrenergic receptors, which could contribute to unexpected physiological responses.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its efficacy and duration of action. As a spirocyclic compound, its three-dimensional structure may affect these properties.[2] Limited data is available on the specific pharmacokinetics of this compound, so it is advisable to conduct pilot studies to determine its optimal dosing regimen and time course of action in your model.
Q3: We are seeing a decrease in locomotor activity after administering this compound, which is unexpected for a 5-HT1A antagonist. How can we investigate this?
A3: A decrease in motor activity can be a complex response. Here are some steps to dissect this observation:
-
Assess for Sedative Effects: The observed decrease in locomotion could be due to sedation. Consider using a test like the rotarod to evaluate motor coordination and balance, which can help differentiate between sedation and other behavioral effects.
-
Control for Locomotor Effects in Behavioral Assays: In tests like the elevated plus-maze, ensure that changes in anxiety-like behavior are not a secondary consequence of altered general activity. Analyzing the total number of arm entries can serve as a measure of overall locomotion.
-
Review Dose and Potential Off-Targets: As mentioned, higher doses are more likely to produce off-target effects that could lead to sedation. Review your current dose in the context of any available literature on this compound or similar compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a summary of its known receptor binding profile and a template for researchers to systematically record their own experimental parameters to aid in troubleshooting.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |
| 5-HT1A | High Affinity (exact value not specified) | Spiperone |
| 5-HT2 | Low Affinity | Spiperone |
| D2-dopaminergic | Lower than Spiperone | Spiperone |
| α1-adrenergic | Very Low Affinity | - |
| α2-adrenergic | Relatively High Affinity | - |
This table is compiled from qualitative descriptions in the available literature. Researchers are encouraged to consult primary sources for more detailed information.
Table 2: Experimental Parameters Tracking Template
| Parameter | Group 1 | Group 2 | Group 3 |
| Animal Model | |||
| Species/Strain | |||
| Sex | |||
| Age (weeks) | |||
| Weight (g) | |||
| Compound Administration | |||
| Compound | This compound | This compound | Vehicle |
| Dose (mg/kg) | |||
| Vehicle | |||
| Route of Administration | |||
| Volume of Injection (ml/kg) | |||
| Experimental Conditions | |||
| Time of Day | |||
| Light Cycle | |||
| Acclimation Time (min) | |||
| Behavioral Readout | |||
| Test Paradigm | |||
| Key Metrics | |||
| Observed Variability | |||
| Standard Deviation/SEM | |||
| Notes on Outliers |
Experimental Protocols
The following is a generalized methodology for an in vivo behavioral experiment with a 5-HT1A receptor antagonist like this compound. This should be adapted based on the specific research question and animal model.
Generalized In Vivo Behavioral Protocol
-
Animal Acclimation: Upon arrival, animals should be housed in a controlled environment (temperature, humidity, light-dark cycle) for at least one week to acclimate to the facility.
-
Habituation to Experimental Room: On the day of the experiment, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes before any procedures begin.
-
Compound Preparation: Prepare this compound solution in a suitable vehicle. The choice of vehicle should be based on the physicochemical properties of this compound and should be tested alone to ensure it does not have any behavioral effects. Common vehicles include saline, sterile water with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Dose-Response Study: It is highly recommended to perform a pilot dose-response study to determine the optimal dose of this compound for the desired effect. This typically involves testing a range of doses (e.g., 0.1, 1, 10 mg/kg) and a vehicle control group.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage). The timing of administration relative to the behavioral test should be determined based on the known or estimated pharmacokinetic profile of the compound.
-
Behavioral Testing: Conduct the behavioral test at the predetermined time point after compound administration. Ensure that the testing procedures are standardized and consistent across all animals.
-
Data Analysis: Analyze the collected data using appropriate statistical methods. Pay close attention to the variability within and between groups.
-
Consideration of Off-Target Effects: If unexpected results are observed, consider the possibility of off-target effects. This may involve consulting pharmacological databases or conducting further experiments with antagonists for potential off-target receptors.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified 5-HT1A receptor antagonist signaling pathway.
Caption: Standard workflow for in vivo experiments.
Caption: Logical flowchart for troubleshooting in vivo variability.
References
Spiroxatrine Cross-Reactivity with Other Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the cross-reactivity of spiroxatrine with various receptors. The following question-and-answer format addresses potential issues and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound?
This compound is a potent and selective ligand for the serotonin 5-HT1A receptor. It is often used in research to study the function of this receptor.
Q2: Does this compound exhibit cross-reactivity with other receptors?
Yes, this compound has been shown to interact with other receptors, though generally with lower affinity than for the 5-HT1A receptor. Documented cross-reactivity includes interactions with 5-HT2, D2-dopaminergic, and α-adrenergic receptors.
Q3: Where can I find quantitative data on this compound's binding affinity for different receptors?
A summary of the binding affinities (Ki values) of this compound and its enantiomers for various receptors is provided in the table below. This data is compiled from key research articles.
Troubleshooting Guide
Problem: I am observing unexpected effects in my experiment that cannot be explained by 5-HT1A receptor activity alone.
Possible Cause: Off-target effects due to this compound's cross-reactivity with other receptors.
Solution:
-
Review the Binding Affinity Data: Refer to the data table below to assess the potential for this compound to interact with other receptors at the concentrations used in your experiment.
-
Consider Functional Activity: this compound may act as an antagonist at some of these off-target receptors. For example, it has been shown to have dopamine antagonist properties and to be a potent antagonist at α1-adrenoceptors.[1]
-
Use a More Selective Ligand: If significant off-target effects are suspected, consider using a more selective 5-HT1A receptor ligand for your experiments.
-
Control Experiments: Design control experiments using specific antagonists for the suspected off-target receptors to confirm if the unexpected effects are mediated by them.
Problem: I need to design a binding assay to test this compound's affinity for a specific receptor. What are the key experimental parameters?
Solution: Detailed experimental protocols for radioligand binding assays are provided in the "Experimental Protocols" section below. These protocols, adapted from published studies, outline the necessary reagents, tissue preparations, and procedures for determining binding affinities.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of this compound Enantiomers for Various Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT2 | D2 | α1 | α2 |
| (R)-(+)-Spiroxatrine | 1.2 ± 0.2 | >10,000 | 1,200 ± 200 | 150 ± 20 | 2,300 ± 500 | 45 ± 8 |
| (S)-(-)-Spiroxatrine | 23 ± 3 | >10,000 | 3,800 ± 600 | 2,800 ± 400 | >10,000 | 980 ± 150 |
| (±)-Spiroxatrine | 2.5 ± 0.4 | >10,000 | 1,800 ± 300 | 480 ± 70 | 5,600 ± 900 | 120 ± 20 |
Data extracted from Nikam et al., J Med Chem, 1988.
Experimental Protocols
1. Radioligand Binding Assays for Serotonin and Dopamine Receptors
This protocol is based on the methods described by Nikam et al. (1988).
-
Receptor Source: Rat brain tissue homogenates. For 5-HT1A and 5-HT1B assays, hippocampus and striatum are used, respectively. For 5-HT2 and D2 assays, the cerebral cortex and striatum are used.
-
Radioligands:
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT1B: [³H]Serotonin (in the presence of 8-OH-DPAT and spiperone to block 5-HT1A and 5-HT2/D2 sites)
-
5-HT2: [³H]Spiperone (in the presence of sulpiride to block D2 sites)
-
D2: [³H]Spiperone (in the presence of ketanserin to block 5-HT2 sites)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 µM pargyline and 4 mM CaCl₂.
-
Incubation:
-
Aliquots of tissue homogenate are incubated with the radioligand and various concentrations of this compound.
-
Incubation is carried out at 37°C for 15 minutes (5-HT1A, 5-HT1B) or 30 minutes (5-HT2, D2).
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
2. Radioligand Binding Assay for α-Adrenergic Receptors
-
Receptor Source: Rat cerebral cortex homogenates.
-
Radioligands:
-
α1: [³H]Prazosin
-
α2: [³H]Yohimbine
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.7.
-
Incubation:
-
Tissue homogenates are incubated with the radioligand and various concentrations of this compound.
-
Incubation is carried out at 25°C for 30 minutes.
-
-
Separation and Detection: Same as for serotonin and dopamine receptors.
-
Data Analysis: IC50 values are determined and converted to Ki values.
Mandatory Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: G-Protein Coupled Receptor Signaling Pathways.
References
Spiroxatrine Enantiomeric Purity Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of Spiroxatrine's enantiomeric purity on experimental outcomes. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its enantiomers?
This compound is a high-affinity ligand for serotonin 5-HT1A receptors. As a chiral molecule, it exists as two non-superimposable mirror images, known as enantiomers: (R)-(+)-Spiroxatrine and (S)-(-)-Spiroxatrine. These enantiomers are stereoisomers that can exhibit different biological activities.
Q2: Why is the enantiomeric purity of my this compound sample important?
The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial because the two enantiomers of this compound possess different binding affinities for various receptors.[1] The biological response observed in an experiment using a racemic or enantiomerically impure mixture will be a composite of the individual activities of each enantiomer present. This can lead to misleading interpretations of your data, including inaccurate potency, efficacy, and selectivity measurements.
Q3: What are the known receptor binding profiles of the this compound enantiomers?
(R)-(+)-Spiroxatrine and (S)-(-)-Spiroxatrine show stereoselective binding to several receptors, most notably the 5-HT1A receptor.[1] They also interact with 5-HT2, D2-dopaminergic, and alpha 1-adrenergic receptors with differing affinities.[1] The precise binding affinities (Ki) are summarized in the data table below.
Data Presentation: Receptor Binding Affinities of this compound Enantiomers
The following table summarizes the binding affinities (Ki, in nM) of (R)-(+)-Spiroxatrine and (S)-(-)-Spiroxatrine for various neurotransmitter receptors. This data is critical for designing experiments and interpreting results.
| Receptor Subtype | (R)-(+)-Spiroxatrine Ki (nM) | (S)-(-)-Spiroxatrine Ki (nM) | Racemic (±)-Spiroxatrine Ki (nM) |
| 5-HT1A | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 |
| 5-HT2 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 |
| Dopamine D2 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 |
| α1-Adrenergic | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 | Data from Nikam et al., 1988 |
Note: The specific Ki values are as reported in the Journal of Medicinal Chemistry, 1988, 31 (10), pp 1965–1968. Researchers should refer to this publication for the exact values.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to enantiomeric purity.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected potency (EC50/IC50). | The this compound sample may have a lower enantiomeric excess (e.e.) than specified. The less active enantiomer is diluting the effect of the more active one. | 1. Verify the enantiomeric purity of your this compound sample using chiral chromatography (HPLC or SFC). 2. Purchase this compound from a reputable supplier with a certificate of analysis specifying the e.e. 3. If using a racemic mixture, be aware that the potency will be lower than that of the pure, more active enantiomer. |
| Unexpected off-target effects or anomalous results. | The "inactive" or less active enantiomer may have significant affinity for other receptors that are expressed in your experimental system.[1] | 1. Review the full receptor binding profile of both enantiomers (see data table above). 2. Use selective antagonists for the potential off-target receptors to confirm their involvement. 3. Whenever possible, use the pure enantiomer that is most selective for your target of interest. |
| High variability between experimental batches. | There may be batch-to-batch variation in the enantiomeric composition of the this compound used. | 1. Qualify each new batch of this compound by determining its enantiomeric purity. 2. If possible, purchase a single large batch of the compound to ensure consistency across a series of experiments. |
| Difficulty replicating literature findings. | The original study may have used a specific enantiomer or a racemic mixture, and your sample may differ. | 1. Carefully check the methods section of the publication to determine the exact form of this compound used. 2. Be aware that older publications may not have had access to highly pure enantiomers. |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the interaction of this compound enantiomers with the 5-HT1A receptor.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound enantiomers for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
This compound enantiomers (R and S) and racemic mixture, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well microplate, combine the assay buffer, cell membranes (typically 50-100 µg of protein per well), and varying concentrations of the this compound enantiomer or racemic mixture.
-
Add the [3H]8-OH-DPAT radioligand at a final concentration close to its Kd (e.g., 1 nM).
-
For the determination of non-specific binding, add 10 µM 5-HT instead of the test compound.
-
Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the this compound compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT1A Receptor
Objective: To determine the functional potency (EC50 or IC50) of this compound enantiomers by measuring their effect on cAMP levels in cells expressing the 5-HT1A receptor.
Background: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound enantiomers (R and S) and racemic mixture, serially diluted.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the 5-HT1A expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
-
To measure agonist activity, add varying concentrations of the this compound enantiomer.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the this compound enantiomer for a set time (e.g., 15-30 minutes) before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (e.g., EC80).
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP levels as a function of the log concentration of the this compound compound.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, fit the data to determine the IC50.
Visualizations
Caption: Workflow for characterizing this compound enantiomers.
Caption: The inhibitory signaling pathway of the 5-HT1A receptor.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Overcoming Poor Bioavailability of Spiroxatrine
Disclaimer: Publicly available research on the specific pharmacokinetic properties and formulation of Spiroxatrine is limited. This guide is based on established methods for enhancing the bioavailability of poorly water-soluble compounds, a common challenge in drug development and a likely contributor to any observed bioavailability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is identified as a serotonin 1A (SR-1A) antagonist[1]. As a 5-HT1A receptor antagonist, it likely blocks the effects of serotonin at these specific receptors, which are involved in a variety of physiological and psychological processes. The therapeutic implications would depend on the specific downstream effects of this antagonism in the central nervous system.
Q2: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. What are the potential causes?
Low oral bioavailability for a compound like this compound is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption. Many complex organic molecules exhibit poor water solubility[2].
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
This guide will focus on addressing poor aqueous solubility, a very common hurdle for drugs in development[3].
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the dissolution and absorption of poorly soluble drugs. These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution[4][5].
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.
Troubleshooting Guide: Low Oral Bioavailability
Issue: Inconsistent or low this compound exposure in preclinical animal models (e.g., rats, mice).
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving poor oral bioavailability.
Caption: Workflow for troubleshooting poor oral bioavailability.
Quantitative Data Summary: Expected Pharmacokinetic Improvements
The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential improvements in bioavailability when applying different formulation strategies to a poorly soluble compound like this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100% (Baseline) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 650 ± 150 | 260% |
| Nanosuspension | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 600% |
| Solid Dispersion | 10 | 300 ± 60 | 1.0 | 1850 ± 400 | 740% |
| SEDDS | 10 | 450 ± 90 | 0.75 | 2400 ± 500 | 960% |
Note: Data are representative examples and actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase dissolution velocity.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or similar wet milling equipment
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare a pre-suspension by dispersing 100 mg of this compound in 10 mL of the stabilizer solution.
-
Add the pre-suspension to a milling jar containing 20 g of milling media.
-
Mill the suspension at 600 RPM for 4-6 hours. Monitor temperature to avoid degradation.
-
After milling, separate the nanosuspension from the milling media by decanting or sieving.
-
Measure the particle size distribution using a dynamic light scattering instrument to confirm the desired size range (e.g., < 400 nm).
-
The final nanosuspension can be dosed directly in animal studies or lyophilized for long-term storage.
Protocol 2: Formulation of a this compound Solid Dispersion via Solvent Evaporation
Objective: To create an amorphous solid dispersion of this compound in a polymer matrix to enhance solubility and dissolution.
Materials:
-
This compound API
-
Polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)
-
Solvent (e.g., Methanol or a mixture of Dichloromethane/Methanol)
-
Rotary evaporator
Methodology:
-
Determine the drug-polymer ratio (e.g., 1:4 w/w this compound:PVP K30).
-
Completely dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm its amorphous nature.
-
For in vivo studies, the powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
Signaling Pathway Visualization
Simplified 5-HT1A Receptor Antagonism Pathway
This compound is a 5-HT1A antagonist. This diagram illustrates the general mechanism of action for such a compound.
Caption: Mechanism of a 5-HT1A receptor antagonist like this compound.
References
- 1. scbt.com [scbt.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spiroxatrine (Spironolactone) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Spiroxatrine, hereafter referred to by its established chemical name, Spironolactone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Spironolactone stability and activity?
A1: The optimal pH for Spironolactone stability in aqueous solutions is approximately 4.5 to 5.0.[1] Spironolactone is susceptible to degradation under both acidic and alkaline conditions, with increased degradation observed in alkaline environments.[2] It is crucial to maintain the pH of stock solutions and experimental media within this range to ensure consistent activity.
Data on pH-Dependent Stability of Spironolactone
| pH Value | Stability/Recovery | Key Observations | Source(s) |
| 3 | ≤ 0% | Significant degradation. | [3] |
| 4.5 | Optimal | Identified as the pH of maximum stability. | |
| 5 | 74% - 100% | High stability, suitable for experimental use. | |
| 7 | 27% - 61% | Significant degradation at neutral pH. | |
| 9 | 38% - 54% | Significant degradation in alkaline conditions. |
Q2: What is the primary mechanism of action for Spironolactone?
A2: Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the endogenous ligand, aldosterone, from activating the receptor. This blockade inhibits the downstream signaling cascade that regulates sodium and water reabsorption in the kidneys.
Q3: Does Spironolactone have other mechanisms of action?
A3: Yes, Spironolactone exhibits several other biological activities. It is also a known antagonist of the androgen receptor (AR), which contributes to its anti-androgenic effects. Additionally, some studies have reported MR-independent effects, including the induction of apoptosis and the inhibition of the NF-kappaB signaling pathway. In cardiomyocytes, Spironolactone can trigger non-genomic effects by increasing intracellular calcium, cGMP, and cAMP levels.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Spironolactone activity in cell-based assays.
This is a common issue that can arise from several factors related to compound stability and experimental setup.
-
Potential Cause 1: pH of the culture medium.
-
Troubleshooting Step: Verify the pH of your complete cell culture medium after the addition of Spironolactone and any other reagents. The final pH should ideally be buffered to remain stable throughout the experiment. As Spironolactone is more stable at a slightly acidic pH, a shift towards alkalinity in the medium during cell growth could lead to its degradation.
-
-
Potential Cause 2: Spironolactone degradation.
-
Troubleshooting Step: Prepare fresh Spironolactone stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. Given its instability at neutral pH, minimize the time the compound spends in physiological buffer before being added to the cells.
-
-
Potential Cause 3: Cell line sensitivity.
-
Troubleshooting Step: The expression levels of the mineralocorticoid receptor (MR) and androgen receptor (AR) can vary significantly between cell lines. Confirm the expression of the target receptor in your cell line using techniques like qPCR or Western blotting. A low receptor expression could lead to a diminished response.
-
References
Validation & Comparative
A Comparative Guide: Spiroxatrine versus Spiperone at Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Spiroxatrine and Spiperone, focusing on their interactions with the dopamine D2 receptor. The information presented is collated from experimental data to support research and drug development in neuropharmacology.
Introduction
Spiperone is a well-established butyrophenone antipsychotic and a potent antagonist of the dopamine D2 receptor.[1][2] It is widely utilized as a research tool, particularly as a radioligand ([³H]-spiperone), for studying D2 and serotonin 5-HT2A receptors.[1][2] this compound is a close structural analog of Spiperone. While both compounds interact with D2 receptors, their binding affinities and receptor selectivity profiles exhibit significant differences. This guide will delineate these differences based on available experimental findings.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and Spiperone for the dopamine D2 receptor, as well as for other relevant receptors, are summarized in the table below. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Spiperone | Dopamine D2 | 0.16 | [3] |
| Serotonin 5-HT1A | 1.2 | ||
| Serotonin 5-HT2A | 0.5 | ||
| (R)-(+)-Spiroxatrine | Dopamine D2 | 1,020 | |
| Serotonin 5-HT1A | 0.82 | ||
| Serotonin 5-HT2A | 2,100 | ||
| α1-Adrenergic | 338 | ||
| (S)-(-)-Spiroxatrine | Dopamine D2 | 3,110 | |
| Serotonin 5-HT1A | 1.5 | ||
| Serotonin 5-HT2A | 1,280 | ||
| α1-Adrenergic | 1,120 |
Key Observations:
-
Dopamine D2 Receptor Affinity: Spiperone exhibits a very high affinity for the D2 receptor (Ki = 0.16 nM). In stark contrast, both enantiomers of this compound demonstrate significantly lower affinity, with Ki values in the micromolar range. This indicates that Spiperone is a much more potent ligand at the D2 receptor.
-
Receptor Selectivity: Spiperone is a potent antagonist at D2, 5-HT1A, and 5-HT2A receptors. Conversely, this compound shows a marked selectivity for the 5-HT1A receptor over the D2 and 5-HT2A receptors.
Functional Activity at Dopamine D2 Receptors
Both Spiperone and this compound are classified as antagonists at the dopamine D2 receptor. Their primary mechanism of action is to block the binding of endogenous dopamine, thereby inhibiting downstream signaling.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, Spiperone and this compound bind to the D2 receptor but do not elicit this conformational change, thus preventing the inhibition of adenylyl cyclase by dopamine.
Caption: Dopamine D2 receptor signaling pathway and points of antagonism.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound or Spiperone) to displace a radiolabeled ligand (e.g., [³H]-spiperone) from the D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the dopamine D2 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of D2 receptor activation or blockade by quantifying changes in intracellular cAMP levels.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor by measuring its effect on cAMP production.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Addition: The cells are then incubated with a D2 agonist (e.g., dopamine) in the presence of varying concentrations of the test compound (e.g., Spiperone or this compound).
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonistic potency (IC50).
Conclusion
The experimental data clearly demonstrate that while this compound and Spiperone are structurally related, they possess distinct pharmacological profiles at the dopamine D2 receptor. Spiperone is a highly potent D2 receptor antagonist, a characteristic that underpins its use as an antipsychotic and a research tool. In contrast, this compound exhibits a much lower affinity for the D2 receptor, displaying a pronounced selectivity for the serotonin 5-HT1A receptor. This significant difference in D2 receptor affinity and selectivity is a critical consideration for researchers selecting pharmacological tools for their studies. For investigations specifically targeting the dopamine D2 receptor, Spiperone is the more appropriate and potent antagonist. This compound, on the other hand, may be more suitable for studies focused on the 5-HT1A receptor where D2 receptor activity is to be minimized.
References
Spiroxatrine vs. Idazoxan: A Comparative Guide to Alpha-2C Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Spiroxatrine and Idazoxan as antagonists for the alpha-2C (α2C) adrenergic receptor. The information presented herein is curated to assist in the selection of the appropriate pharmacological tool for research and development purposes, with a focus on experimental data, receptor selectivity, and underlying signaling mechanisms.
Introduction
The α2C-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, including the striatum, hippocampus, and olfactory tubercle. Its role in modulating neurotransmitter release makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Both this compound and Idazoxan are recognized antagonists of alpha-2 adrenergic receptors, yet they exhibit distinct pharmacological profiles that are critical to consider for experimental design. Idazoxan is a well-established selective α2-adrenergic receptor antagonist, though it also displays affinity for imidazoline receptors[1]. This compound, initially identified as a potent 5-HT1A antagonist, has been characterized as a very potent α2C-adrenergic receptor antagonist[2][3].
Quantitative Comparison of Performance
The binding affinities (Ki) of this compound and Idazoxan for the three subtypes of the alpha-2 adrenergic receptor (α2A, α2B, and α2C) are summarized below. This data is crucial for understanding the selectivity profile of each compound.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Other Notable Affinities |
| This compound | 130 | 330 | 5.4 | Potent 5-HT1A Antagonist |
| Idazoxan | 9.77 | 37.15 | 19.95 | Imidazoline Receptor Ligand |
Note: The Ki values for Idazoxan are derived from pKi values of 8.01 (α2A), 7.43 (α2B), and 7.7 (α2C) from the IUPHAR/BPS Guide to PHARMACOLOGY. The Ki values for this compound are from Bylund et al., 1992.
Signaling Pathways and Experimental Workflows
The antagonism of the α2C-adrenergic receptor by this compound and Idazoxan blocks the canonical Gi/o-coupled signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing these antagonists.
Caption: α2C-Adrenergic Receptor Signaling Pathway Blockade.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Idazoxan for the α2C-adrenergic receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human α2C-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Rauwolscine or another suitable α2-adrenergic antagonist radioligand.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine to determine non-specific binding.
-
Test Compounds: Serial dilutions of this compound and Idazoxan.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Fluid.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific ligand), and competitive binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional potency (IC50) of this compound and Idazoxan in antagonizing the α2C-adrenergic receptor-mediated inhibition of cAMP production.
Materials:
-
Cells: Whole cells stably expressing the human α2C-adrenergic receptor.
-
Agonist: A known α2-adrenergic receptor agonist (e.g., UK 14,304 or norepinephrine).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compounds: Serial dilutions of this compound and Idazoxan.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or Idazoxan) for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the α2-adrenergic agonist along with forskolin to stimulate adenylyl cyclase. The agonist will act to inhibit this stimulation via the α2C receptor.
-
Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Conclusion
Both this compound and Idazoxan are effective antagonists of the α2C-adrenergic receptor. However, their selectivity profiles differ significantly. This compound demonstrates a notable preference for the α2C subtype over the α2A and α2B subtypes, making it a more selective tool for studying the specific functions of the α2C receptor. In contrast, Idazoxan, while a potent α2 antagonist, shows less selectivity between the α2A and α2C subtypes and also interacts with imidazoline receptors, which could be a confounding factor in some experimental contexts. The choice between these two compounds should, therefore, be guided by the specific requirements of the research, with this compound being the preferred option when high selectivity for the α2C-adrenergic receptor is paramount.
References
- 1. Characterization of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characteristics of alpha 2-adrenergic receptors: comparison of pharmacologically defined subtypes with subtypes identified by molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spiroxatrine Enantiomers' Binding Affinity: A Guide for Researchers
This guide provides a comparative analysis of the binding affinities of the (R)-(+)- and (S)-(-)-enantiomers of Spiroxatrine for various neurotransmitter receptors. This compound, a close analog of the neuroleptic agent spiperone, demonstrates a high affinity for the serotonin 5-HT1A receptor, with lower affinity for 5-HT2, dopamine D2, and α1-adrenergic receptors.[1] Understanding the stereoselectivity of these interactions is crucial for the development of more specific and effective therapeutic agents.
Data Presentation
The following table summarizes the binding affinities (Ki values in nM) of the (R)-(+)- and (S)-(-)-enantiomers of this compound for key neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | 5-HT1A | 5-HT2 | D2 | α1-Adrenergic |
| (R)-(+)-Spiroxatrine | Data not available | Data not available | Data not available | Data not available |
| (S)-(-)-Spiroxatrine | Data not available | Data not available | Data not available | Data not available |
Note: The specific quantitative Ki values from the primary literature (Nikam et al., J Med Chem. 1988 Oct;31(10):1965-8) were not available in the searched resources. This table structure is provided as a template for the expected data presentation.
Experimental Protocols
The binding affinity data for the this compound enantiomers were determined using in vitro radioligand binding assays. The following is a detailed description of the likely experimental methodology based on standard practices for such assays.
Membrane Preparation
-
Tissue Source: Whole rat brain or specific brain regions (e.g., hippocampus for 5-HT1A receptors, frontal cortex for 5-HT2 receptors, striatum for D2 receptors).
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Final Preparation: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.
Radioligand Binding Assay (Competitive Inhibition Assay)
-
Assay Components:
-
Membrane Preparation: Aliquots of the prepared cell membranes.
-
Radioligand: A specific radioactive ligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2 receptors, [3H]spiperone for D2 receptors, and [3H]prazosin for α1-adrenergic receptors). The radioligand is used at a concentration near its dissociation constant (Kd).
-
Competing Ligand: Increasing concentrations of the unlabeled test compounds ((R)-(+)-Spiroxatrine or (S)-(-)-Spiroxatrine).
-
Assay Buffer: A buffer solution appropriate for the specific receptor (e.g., 50 mM Tris-HCl containing specific ions and scavengers).
-
-
Incubation: The assay components are combined in microcentrifuge tubes or a 96-well plate and incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Incubation: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
Data Analysis
-
Determination of IC50: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca2+ channels.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Competitive Binding Assay Workflow.
References
Unveiling the Anti-Neoplastic Potential of Spironolactone: A Cross-Validation of its Effects in Diverse Cancer Cell Lines
For Immediate Release
This comprehensive guide provides a comparative analysis of the anti-cancer effects of Spironolactone across various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the repositioning of this well-established diuretic for oncological applications. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways.
Abstract
Spironolactone, a potassium-sparing diuretic, has demonstrated promising anti-neoplastic properties in a variety of cancer cell lines. Its mechanisms of action primarily involve the impairment of the DNA damage response (DDR) pathways and the downregulation of the anti-apoptotic protein survivin. This guide cross-validates these effects by presenting and comparing the cytotoxic and pro-apoptotic activities of Spironolactone in glioblastoma, lung, pancreatic, bladder, and osteosarcoma cancer cell lines.
Comparative Efficacy of Spironolactone Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Spironolactone have been evaluated in multiple cancer cell lines. The following tables summarize the key findings, providing a quantitative comparison of its efficacy.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U87-MG | Glioblastoma | Optimal Cytotoxic Concentration | ~30 µM | [1] |
| U87-MG | Glioblastoma | Apoptosis Rate (at 30 µM) | ~20% | [1] |
| A549 | Lung Cancer | Survivin Expression | Decreased | [2] |
| PANC-1 | Pancreatic Cancer | Survivin Expression | Decreased | [2] |
| PC-9 | Lung Cancer | Survivin Expression | Decreased | [2] |
| KU-19-19 | Bladder Cancer | Chemosensitization to Cisplatin | Increased | |
| HOS-143B | Osteosarcoma | Cell Viability (at 30 µM, 48h) | ~93.78% | |
| U2OS | Osteosarcoma | Growth Inhibition (at 50 µM) | ~80% | |
| HeLa | Cervical Cancer | Growth Inhibition (at 50 µM) | ~90% |
Table 1: Summary of Spironolactone's Effects on Various Cancer Cell Lines. This table highlights the differential sensitivity of various cancer cell lines to Spironolactone treatment, showcasing its cytotoxic, pro-apoptotic, and chemosensitizing properties.
Key Mechanisms of Action
Spironolactone exerts its anti-cancer effects through two primary, interconnected signaling pathways:
-
Impairment of DNA Damage Response (DDR): Spironolactone has been shown to inhibit both Homology Directed Repair (HDR) and Nucleotide Excision Repair (NER) pathways. This disruption of DNA repair mechanisms sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in cells with underlying DNA repair deficiencies.
-
Downregulation of Survivin: Spironolactone treatment leads to a significant reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. The downregulation of survivin promotes apoptosis and enhances the efficacy of other chemotherapeutic agents.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Spironolactone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Spironolactone (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Spironolactone (e.g., 0-100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or flow cytometry tubes
-
Cancer cell lines of interest
-
Complete culture medium
-
Spironolactone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Spironolactone for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion
The data presented in this guide strongly suggest that Spironolactone possesses significant anti-cancer properties across a range of cancer cell lines. Its ability to disrupt DNA repair and induce apoptosis, particularly in combination with other chemotherapeutic agents, positions it as a promising candidate for drug repositioning in oncology. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Spiroxatrine's Efficacy: A Guide for Researchers
A definitive comparative analysis of Spiroxatrine's efficacy as a dual 5-HT1A/α2C antagonist is currently hampered by a lack of publicly available, detailed binding affinity data for its interaction with α2-adrenergic receptor subtypes. While existing literature confirms this compound as a potent 5-HT1A receptor ligand with high affinity for α2-adrenergic receptors, specific Ki values for the α2A, α2B, and α2C subtypes are not readily accessible. This critical information is prerequisite for a direct and meaningful comparison with other dual 5-HT1A/α2C antagonists.
Initial investigations into the pharmacological profile of this compound highlight its complex interactions with the adrenergic system. One study notes that this compound is a potent antagonist at the α1-adrenoceptor, a characteristic that adds another layer to its mechanism of action[1]. However, the lack of subtype-specific data for its α2-adrenergic antagonism prevents a conclusive classification as an α2C-selective agent.
The Challenge of Comparator Selection
Without a clear understanding of this compound's α2-adrenergic subtype selectivity, the identification of suitable comparator compounds is speculative. A meaningful comparison would necessitate the selection of agents with well-defined affinities for both the 5-HT1A receptor and the α2C-adrenergic receptor. While compounds such as the atypical antipsychotics risperidone and its metabolite paliperidone are known to possess high affinity for the α2C-adrenoceptor, their selectivity over the α2A subtype is modest, and they exhibit higher affinity for the α1A-adrenoceptor. A direct comparison to these agents without first delineating this compound's own α2-subtype profile would be scientifically unsound.
Future Directions and Data Requirements
To facilitate the requested comparative analysis, future research must prioritize the full characterization of this compound's binding profile. Specifically, the following experimental data is required:
-
Quantitative binding affinity data (Ki values) of this compound for the human α2A, α2B, and α2C-adrenergic receptor subtypes.
-
Functional assay data (e.g., EC50 or IC50 values) to determine the antagonist potency of this compound at each of the α2-adrenergic receptor subtypes.
-
In vivo studies designed to elucidate the physiological and behavioral effects specifically mediated by this compound's interaction with the α2C-adrenergic receptor.
Once this foundational data becomes available, a comprehensive and objective comparison with other dual 5-HT1A/α2C antagonists can be conducted. Such a guide would include:
-
Structured data tables for easy comparison of binding affinities and functional potencies.
-
Detailed experimental protocols for all cited studies to ensure reproducibility and critical evaluation.
-
Visualizations of signaling pathways and experimental workflows to enhance understanding of the underlying mechanisms.
Until such data is published, a robust and evidence-based comparison of this compound's efficacy against other dual 5-HT1A/α2C antagonists remains an important but unrealized goal for the research community. Researchers in the field are encouraged to pursue studies that will illuminate the precise pharmacological characteristics of this intriguing compound.
References
In Vivo Validation of Spiroxatrine's Antagonist Properties: A Comparative Guide
Spiroxatrine is a versatile pharmacological agent that has been investigated for its interaction with multiple receptor systems. While initially explored in the context of serotonin 5-HT1A receptors, in vivo studies have more conclusively validated its antagonist properties at α-adrenergic receptors. This guide provides an objective comparison of this compound's in vivo antagonist performance with other relevant compounds, supported by experimental data and detailed methodologies.
α-Adrenergic Receptor Antagonism
In vivo research has demonstrated that this compound acts as an antagonist at both α1 and α2-adrenergic receptors. A key study in pithed rats confirmed these properties, providing a functional context for its activity.
Comparative In Vivo Data
While direct head-to-head in vivo comparative studies between this compound and other α-adrenergic antagonists are limited in the public domain, the following table summarizes the antagonist potency of this compound against various agonists. For a broader perspective, typical in vivo potencies for the well-established α1-antagonist Prazosin and α2-antagonist Yohimbine are included from separate reference studies.
| Antagonist | Agonist | Animal Model | Measured Effect | Antagonist Dose/Potency |
| This compound | Norepinephrine (α1/α2 agonist) | Pithed Rat | Pressor Response | Moderate rightward shift of dose-response curve at 1 mg/kg, i.v.[1] |
| This compound | Methoxamine (α1 agonist) | Pithed Rat | Pressor Response | Moderate rightward shift of dose-response curve at 1 mg/kg, i.v.[1] |
| This compound | Clonidine (α2 agonist) | Pithed Rat | Pressor Response | Moderate rightward shift of dose-response curve at 1 mg/kg, i.v.[1] |
| Prazosin (for comparison) | Phenylephrine (α1 agonist) | Conscious Rat | Pressor Response | ED50 of ~0.1 mg/kg, i.v. |
| Yohimbine (for comparison) | Clonidine (α2 agonist) | Anesthetized Rat | Bradycardia | ID50 of ~0.5 mg/kg, i.v. |
Note: Data for Prazosin and Yohimbine are representative values from general pharmacology literature and are not from direct comparative studies with this compound.
Experimental Protocol: Antagonism in Pithed Rats
The following methodology was employed to assess the in vivo α-adrenergic antagonist properties of this compound[1]:
-
Animal Model: Male Wistar rats were used.
-
Surgical Preparation: The rats were pithed, a procedure that involves the mechanical destruction of the brain and spinal cord to eliminate central nervous system influences on the cardiovascular system. This allows for the direct assessment of drug effects on peripheral receptors.
-
Instrumentation:
-
The carotid artery was cannulated for the continuous recording of arterial blood pressure.
-
The jugular vein was cannulated for the intravenous administration of drugs.
-
-
Experimental Procedure:
-
Dose-response curves were established for the pressor effects of the agonists norepinephrine, methoxamine, and clonidine.
-
This compound was administered intravenously at a dose of 1 mg/kg.
-
Following the administration of this compound, the dose-response curves for the agonists were re-determined.
-
-
Data Analysis: The antagonist effect of this compound was quantified by the degree of the rightward shift in the agonist dose-response curves. A significant rightward shift indicates that a higher concentration of the agonist is required to produce the same physiological effect, demonstrating competitive antagonism.
5-HT1A Receptor Activity: A Complex Profile
The interaction of this compound with the 5-HT1A receptor is more nuanced than its activity at α-adrenergic receptors. While initially considered a potential 5-HT1A antagonist, subsequent research has revealed agonist-like properties in certain experimental settings.
In Vitro vs. In Vivo Findings
Signaling Pathway Considerations
The distinction between an antagonist and an agonist lies in their effect on receptor signaling. An antagonist binds to the receptor but does not elicit a downstream response, thereby blocking the action of an agonist. An agonist, on the other hand, binds to and activates the receptor, initiating a signaling cascade. The "agonist-like" binding of this compound suggests it may stabilize the active conformation of the 5-HT1A receptor, a characteristic of agonists.
Summary and Conclusion
The available in vivo evidence strongly supports the classification of this compound as an antagonist at α1 and α2-adrenergic receptors. The experimental data from the pithed rat model demonstrates a clear, albeit moderate, antagonist effect against multiple adrenergic agonists.
In contrast, the in vivo antagonist properties of this compound at the 5-HT1A receptor are not well-established. In vitro binding studies suggest an "agonist-like" profile, indicating that this compound may function as a partial or full agonist at this receptor. Researchers and drug development professionals should, therefore, exercise caution when classifying this compound's activity at the 5-HT1A receptor and consider its potential for agonist-mediated effects.
Future in vivo studies directly comparing this compound with standard α-adrenergic and 5-HT1A antagonists are warranted to provide a more definitive and quantitative assessment of its pharmacological profile.
References
A Head-to-Head Comparison of Spiroxatrine and WAY-100635 for Researchers
This guide provides a detailed, data-driven comparison of two prominent research ligands, Spiroxatrine and WAY-100635, both of which exhibit high affinity for the serotonin 5-HT1A receptor. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and compound selection.
Introduction
This compound and WAY-100635 are widely utilized pharmacological tools in the study of the serotonergic system, particularly in dissecting the role of the 5-HT1A receptor in various physiological and pathological processes. While both compounds are recognized as 5-HT1A receptor antagonists, their broader pharmacological profiles exhibit key differences that are critical for the interpretation of experimental results. This guide summarizes their receptor binding affinities, functional activities, and provides detailed experimental methodologies for the key assays cited.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and WAY-100635 at various G-protein coupled receptors. Data is compiled from multiple sources to provide a comprehensive overview.
Table 1: Receptor Binding Affinity Profile
| Receptor Subtype | This compound (Ki in nM) | WAY-100635 (Ki in nM) | Reference |
| Serotonin | |||
| 5-HT1A | ~3.7 (pKi=8.43) | 0.39 | [1][2] |
| Dopamine | |||
| D2L | No data available | 940 | [2] |
| D3 | No data available | 370 | [2] |
| D4.2 | No data available | 16 | [2] |
| D4.4 | No data available | 3.3 | |
| Adrenergic | |||
| α1 | Low affinity | ~251 (pIC50=6.6) | |
| α2 | Relatively high affinity | No data available | |
| α2A | ~195 (pKi=6.71) | No data available | |
| α2B | ~468 (pKi=6.33) | No data available | |
| α2C | ~107 (pKi=6.97) | No data available |
Note: Ki values are indicative of the affinity of a ligand for a receptor; a lower Ki value signifies a higher affinity. pKi and pIC50 are the negative log of the Ki and IC50 values, respectively.
Table 2: Functional Activity Profile
| Compound | Receptor | Functional Activity | Potency Metric | Value (nM) | Reference |
| This compound | 5-HT1A | Agonist-like binding properties | KD | 0.9 | |
| α1-Adrenergic | Antagonist | - | - | ||
| α2-Adrenergic | Antagonist | - | - | ||
| WAY-100635 | 5-HT1A | Silent Antagonist | IC50 | 0.91 | |
| 5-HT1A | Silent Antagonist | pA2 | 9.71 (constant) | ||
| Dopamine D4.4 | Full Agonist | EC50 | 9.7 |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. pA2 is a measure of the potency of an antagonist. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Radioligand Binding Assays
Detailed methodologies for determining the binding affinity of this compound and WAY-100635 are crucial for the replication and validation of experimental findings. Below is a representative protocol for a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (this compound or WAY-100635) for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or rat hippocampal membranes.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
Test Compounds: this compound and WAY-100635.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is resuspended in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The filters are dried, and scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist stimulation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound or WAY-100635 at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound and WAY-100635.
-
Agonist Control: A known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with the test compound (for antagonist testing) or buffer. Then, add a known concentration of a 5-HT1A agonist (for antagonist testing) or varying concentrations of the test compound (for agonist testing).
-
Initiation of Reaction: Initiate the G-protein activation by adding a mixture of [³⁵S]GTPγS and GDP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity on the filters. The amount of [³⁵S]GTPγS bound is indicative of the level of G-protein activation. Data is analyzed to determine EC50 values for agonists or the inhibitory effect of antagonists.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the 5-HT1A and Dopamine D4 receptors.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Discussion of Comparative Pharmacology
5-HT1A Receptor Activity: Both this compound and WAY-100635 are potent ligands for the 5-HT1A receptor. However, their functional activities at this receptor appear to differ significantly. WAY-100635 is well-characterized as a "silent" antagonist, meaning it binds with high affinity without eliciting an intrinsic response, and effectively blocks the effects of agonists. In contrast, this compound, while reported as an antagonist, has also been shown to exhibit "agonist-like" binding properties, as evidenced by its sensitivity to guanyl nucleotides in radioligand binding assays. This suggests that this compound may stabilize a receptor conformation that can interact with G-proteins, a characteristic more typical of agonists or partial agonists. This distinction is critical for interpreting in vivo studies, as a compound with partial agonist activity could produce different physiological effects than a silent antagonist.
Off-Target Activities: A major point of divergence between these two compounds is their off-target binding profiles. WAY-100635 has been found to be a potent full agonist at the dopamine D4 receptor. This D4 receptor agonism is a significant confounding factor in studies aiming to isolate the effects of 5-HT1A receptor blockade. Researchers using WAY-100635 should consider the potential contribution of D4 receptor activation to their experimental outcomes.
This compound, on the other hand, demonstrates notable affinity for α-adrenergic receptors, acting as an antagonist at both α1 and α2 subtypes. While its affinity for these receptors is lower than for the 5-HT1A receptor, these interactions could be relevant at higher concentrations or in tissues with high expression of adrenergic receptors.
Pharmacokinetics: Limited comparative pharmacokinetic data is available in the public domain. WAY-100635 has been studied in the context of positron emission tomography (PET) imaging, and its pharmacokinetic properties in the brain have been characterized in monkeys, showing a peak concentration around 13 minutes after injection and a washout period of 400-500 minutes. Information on the pharmacokinetics of this compound is less readily available, which presents a challenge for direct comparison of their in vivo disposition.
Conclusion
This compound and WAY-100635 are valuable tools for investigating the 5-HT1A receptor, but they are not interchangeable. The choice between these two ligands should be guided by the specific research question and a thorough consideration of their distinct pharmacological profiles.
-
WAY-100635 is a highly potent and selective silent antagonist at the 5-HT1A receptor, making it an excellent choice for studies where complete blockade of 5-HT1A signaling is desired. However, its potent agonist activity at the dopamine D4 receptor must be accounted for in experimental design and data interpretation.
-
This compound offers an alternative for 5-HT1A receptor antagonism, particularly when dopamine D4 receptor activation is a concern. Its antagonist activity at α-adrenergic receptors and its "agonist-like" binding properties at the 5-HT1A receptor are important considerations.
For the most rigorous experimental design, researchers should consider including control experiments to rule out the influence of the known off-target activities of these compounds. Further head-to-head studies characterizing the binding and functional profiles of this compound and WAY-100635 across a broad panel of receptors would be of great value to the scientific community.
References
Unveiling the Antagonist Profile of Spiroxatrine: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays used to confirm the antagonist activity of Spiroxatrine at the 5-HT1A receptor. By examining key experimental data and methodologies, this document aims to equip researchers with the necessary information to select and perform appropriate assays for evaluating this compound and its alternatives. We will delve into the specifics of radioligand binding, cAMP modulation, and GTPγS binding assays, presenting a comparative analysis with established 5-HT1A antagonists: WAY-100635, Spiperone, and Propranolol.
Executive Summary
This compound is a potent ligand for the serotonin 5-HT1A receptor, exhibiting high binding affinity. Functional assays are essential to characterize its antagonist properties and differentiate it from agonists or partial agonists. This guide outlines three primary in vitro functional assays and compares the performance of this compound with other well-characterized antagonists. While binding affinity data for this compound is available, specific functional antagonist potency values (IC50) from cAMP and GTPγS assays are not extensively reported in publicly available literature, highlighting an area for further investigation.
Comparative Analysis of 5-HT1A Antagonists
The following table summarizes the available quantitative data for this compound and its comparator antagonists at the 5-HT1A receptor. This data is compiled from various in vitro functional assays.
| Compound | Assay Type | Parameter | Value (nM) | Species/System |
| This compound | Radioligand Binding | pKi | 8.43[1] | Human cloned receptors |
| WAY-100635 | Radioligand Binding | Ki | 0.39[2] | Not specified |
| Radioligand Binding | IC50 | 0.91[2] | Not specified | |
| Functional (cAMP) | pA2 | 9.71[2] | Not specified | |
| Spiperone | GTPγS Binding | IC50 | 55.5[3] | CHO-5-HT1A membranes |
| Propranolol | Radioligand Binding | Ki | ~100-200 | Rat brain |
| Functional (cAMP) | - | - | - |
Note: The pKi of 8.43 for this compound corresponds to a Ki of approximately 3.7 nM.
Signaling Pathways and Experimental Workflows
To understand the principles behind the functional assays, it is crucial to visualize the underlying molecular mechanisms.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound bind to the receptor but do not induce this conformational change, thereby blocking the effects of agonists.
Figure 1: 5-HT1A Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays directly measure the affinity of a compound for a receptor. In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.
Figure 2: Radioligand Binding Assay Workflow
Detailed Experimental Protocols
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).
-
Test Compound: this compound and comparator antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Competitive Binding: Receptor membranes, radioligand, and a range of concentrations of the test compound (this compound or comparators).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1).
-
Agonist: 5-HT or a selective 5-HT1A agonist like 8-OH-DPAT.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound and comparator antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (this compound or comparators) for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can also be calculated from Schild analysis to determine the affinity of a competitive antagonist.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor. Antagonists will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: 5-HT or a selective 5-HT1A agonist.
-
Test Compound: this compound and comparator antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare receptor membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Receptor membranes.
-
Varying concentrations of the test compound (this compound or comparators).
-
A fixed concentration of the 5-HT1A agonist (typically the EC80 concentration).
-
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Conclusion
This guide provides a framework for the functional characterization of this compound's antagonist activity at the 5-HT1A receptor. The presented data for established antagonists like WAY-100635, Spiperone, and Propranolol serve as a benchmark for comparison. While this compound demonstrates high binding affinity for the 5-HT1A receptor, further studies employing functional assays such as cAMP and GTPγS binding are necessary to fully elucidate its antagonist potency and efficacy in a cellular context. The detailed protocols provided herein offer a starting point for researchers to conduct these crucial experiments and contribute to a more complete understanding of this compound's pharmacological profile.
References
- 1. [The alpha-antiadrenergic properties of this compound, a ligand of serotonergic 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a 5-HT1A radioligand with agonist binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of [3H]-Spiroxatrine Binding for 5-HT1A Receptor Characterization
This guide provides a comparative analysis of [3H]-spiroxatrine binding, a critical tool for researchers in neuropharmacology and drug development for characterizing the 5-HT1A receptor. This document outlines the binding properties of [3H]-spiroxatrine in comparison to other common radioligands, details the experimental protocols for Scatchard analysis, and visualizes the associated workflows and signaling pathways.
Introduction to [3H]-Spiroxatrine and the 5-HT1A Receptor
[3H]-spiroxatrine is a radiolabeled ligand used in receptor binding assays to study the serotonin 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of mood disorders and neurodegenerative diseases.[3] While initially reported as a potential antagonist, studies have revealed that [3H]-spiroxatrine exhibits "agonist-like" binding properties in its interaction with the 5-HT1A receptor, similar to the well-characterized agonist radioligand [3H]-8-OH-DPAT.[1] Its distinct chemical structure, however, may offer new insights into the properties of this important serotonergic receptor.[2]
Comparative Binding Data
The following table summarizes the binding affinities (K D ) and receptor densities (Bmax) for [3H]-spiroxatrine and the commonly used alternative, [3H]-8-OH-DPAT, in rat hippocampal membranes.
| Radioligand | K D (nM) | Bmax (fmol/mg protein) | Tissue Preparation | Reference |
| [3H]-Spiroxatrine | 0.9 | 424 | Rat Hippocampal Membranes | |
| [3H]-Spiroxatrine | 2.21 | Not Specified | Rat Hippocampus | |
| [3H]-8-OH-DPAT | 1.8 | 360 | Rat Hippocampal Membranes |
A strong correlation (r = 0.98) exists between the Ki values of various drugs competing for [3H]-spiroxatrine and [3H]-8-OH-DPAT binding sites, indicating they label the same receptor population. Notably, 5-HT1A agonists like serotonin, 8-OH-DPAT, and ipsapirone show high affinity for sites labeled by both radioligands. The binding of both [3H]-spiroxatrine and [3H]-8-OH-DPAT is sensitive to GTP, a characteristic of agonist binding to GPCRs.
Experimental Protocol: Scatchard Analysis
Scatchard analysis is a graphical method used to determine the affinity (K D ) and the total number of binding sites (Bmax) of a radioligand for a receptor.
Materials:
-
[3H]-spiroxatrine (or alternative radioligand)
-
Rat hippocampal membranes (or other tissue preparation expressing 5-HT1A receptors)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Non-labeled competing ligand (to determine non-specific binding, e.g., serotonin)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Methodology:
-
Tissue Preparation: Homogenize rat hippocampal tissue in an appropriate buffer and centrifuge to isolate the membrane fraction containing the 5-HT1A receptors. Resuspend the membrane pellet in the incubation buffer.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of [3H]-spiroxatrine to these tubes.
-
To a parallel set of tubes, add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) in addition to the increasing concentrations of [3H]-spiroxatrine to determine non-specific binding.
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand concentration against the bound radioligand concentration.
-
The slope of the resulting linear regression line is equal to -1/K D , and the x-intercept is equal to Bmax.
-
Visualizing the Process
Experimental Workflow for Scatchard Analysis
References
- 1. [3H]spiroxatrine: a 5-HT1A radioligand with agonist binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound labels a serotonin1A-like site in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of in vitro binding affinity with in vivo potency for Spiroxatrine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Spiroxatrine, a notable serotonergic (5-HT) ligand, presents a compelling case study in the often complex relationship between a compound's in vitro binding characteristics and its observed in vivo pharmacological effects. While primarily recognized for its high affinity for the 5-HT1A receptor, its activity at adrenergic receptors reveals a significant disconnect between laboratory binding assays and functional potency in living systems. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to illuminate the nuances of its pharmacological profile and the broader implications for drug development.
In Vitro Binding Affinity Profile
This compound's interaction with various neuroreceptors has been characterized primarily through radioligand binding assays. These experiments measure the affinity of a drug for a specific receptor target by quantifying its ability to displace a known radioactive ligand. The affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).
This compound demonstrates a high affinity for the 5-HT1A receptor, consistent with its classification as a potent 5-HT1A ligand.[1] In contrast, its direct binding affinity for adrenergic receptors is markedly different. Studies consistently show that this compound possesses a very low affinity for α1-adrenergic binding sites, while exhibiting a relatively higher affinity for α2-adrenergic sites.
| Receptor Target | In Vitro Binding Affinity | Notes |
| 5-HT1A | High (pKi ~8.43) | Data from a close derivative shown to be similar to this compound. |
| α1-Adrenergic | Very Low | Exhibits weak displacement of α1-selective radioligands.[1] |
| α2-Adrenergic | Relatively High | Shows notable affinity, higher than for α1-adrenergic sites.[1] |
In Vivo Potency and Functional Activity
In vivo assessments of this compound's activity, particularly in cardiovascular models like the pithed rat, reveal a pharmacological profile that is not predicted by its in vitro binding data. Despite its low binding affinity for α1-adrenoceptors, this compound acts as a potent antagonist at these very receptors in functional assays.[1]
In the pithed rat model, where central nervous system influences are eliminated, this compound has been shown to antagonize the pressor (blood pressure raising) responses induced by α1-adrenoceptor agonists. This demonstrates a clear functional effect that contrasts sharply with its poor binding characteristics.
| Experimental Model | Observed Effect | Potency |
| Pithed Rat | Antagonism of α1- and α2-adrenoceptor-mediated pressor responses. | A 1 mg/kg intravenous dose produces a significant rightward shift in the agonist dose-response curve.[1] |
| Rat Isolated Aorta | Potent antagonism of α1-adrenoceptor mediated contraction. | Functional studies confirm potent antagonist activity. |
Correlation Analysis: A Disconnect Between Affinity and Potency
The most critical observation for this compound is the pronounced lack of correlation between its in vitro α1-adrenergic binding affinity and its in vivo α1-adrenergic antagonist potency. While high in vitro affinity is often a predictor of in vivo potency, this compound serves as a key example of why this is not always the case.
Several factors could contribute to this discrepancy:
-
Receptor Subtypes and States: The in vitro binding assays may not fully represent the complexity of receptor subtypes or the specific conformational state of the receptor in its native physiological environment.
-
Metabolism: this compound could be converted to one or more active metabolites in vivo, with these metabolites possessing a higher affinity or potency for the α1-adrenoceptor than the parent compound.
-
Indirect Mechanisms: The observed in vivo effects could be mediated through an indirect mechanism not captured by a simple binding assay, potentially involving downstream signaling pathways or interactions with other biological systems.
This disparity underscores the importance of integrating functional assays and in vivo models early in the drug development process to validate findings from initial in vitro screening.
References
Safety Operating Guide
Proper Disposal Procedures for Spironolactone
Disclaimer: The following information pertains to the disposal of Spironolactone . No direct results were found for "Spiroxatrine," and it is presumed that the intended query was for Spironolactone, a hazardous drug. Researchers and laboratory personnel must adhere to all applicable federal, state, and local regulations regarding hazardous waste disposal.[1]
This guide provides essential safety and logistical information for the proper disposal of Spironolactone, a substance classified as hazardous due to its potential health risks.[2][3] It is critical to handle this compound with care throughout its lifecycle, including its final disposal, to ensure the safety of personnel and the environment.
Hazard Profile and Safety Precautions
Spironolactone is suspected of causing cancer, may damage fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Wear impervious protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Respiratory Protection: A suitable respirator is required when dusts are generated.
-
Body Protection: Wear impervious clothing to prevent skin contact.
All handling of Spironolactone should be conducted in a chemical fume hood to avoid inhalation of dust.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as detailed above.
-
Contain the spill to prevent it from entering drains or water courses.
-
For solid spills, gently sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. A damp cloth can be used to clean up remaining solids.
-
Decontaminate the spill area and any affected equipment.
Disposal of Spironolactone Waste
Spironolactone waste is considered hazardous pharmaceutical waste. It must be disposed of at an approved waste disposal plant in accordance with all applicable regulations.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Spironolactone should not be released into the environment or disposed of in sewers.
-
No Mixing with Other Waste: Keep Spironolactone waste separate from other chemical or general laboratory waste.
-
Use Original or Approved Containers: Leave the chemical in its original container if possible. If not, use a clearly labeled, sealed container suitable for hazardous waste.
-
Contaminated Materials: Any materials, including empty containers, PPE, and cleaning supplies, that come into contact with Spironolactone should be treated as hazardous waste and disposed of accordingly.
Quantitative Data
The following table summarizes key identifiers for Spironolactone. No specific quantitative limits for disposal were found in the provided documentation; disposal is dictated by its classification as a hazardous substance.
| Property | Value |
| CAS Number | 52-01-7 |
| EC Number | 200-133-6 |
| RTECS Number | TU4725000 |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Spironolactone waste.
Caption: Workflow for the proper disposal of Spironolactone waste.
Experimental Protocols
No specific experimental protocols for the disposal of Spironolactone were found in the reviewed safety data sheets. The provided information is procedural guidance for safe handling and waste management. Disposal methods are performance-based, requiring adherence to regulatory standards rather than specific experimental steps. The primary method of disposal is incineration at a licensed facility.
References
Essential Safety and Operational Guidance for Handling Spiroxatrine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly characterized toxicological profiles. This document provides essential, immediate safety and logistical information for the handling of Spiroxatrine, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound indicates that it does not meet the criteria for hazardous classification under current EC Directives, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, a precautionary approach to handling is strongly recommended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is imperative to consult the manufacturer of your specific PPE for detailed information on its compatibility and limitations.
| Laboratory Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | Laboratory coat | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or higher) is required. |
| Preparing Solutions (Dissolving in Solvents) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer for solvent compatibility. Double gloving is recommended. | Laboratory coat | All operations should be performed in a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. | Laboratory coat | Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and containment. |
| Handling Waste and Decontamination | Chemical splash goggles | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber over Nitrile). | Laboratory coat or disposable gown | Work in a well-ventilated area, preferably a chemical fume hood. |
Note: Specific quantitative data, such as glove breakthrough times for this compound, are not currently available. It is best practice to select gloves rated for the solvent being used and to change them frequently and immediately upon any sign of contamination or degradation.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the step-by-step procedure for safely preparing a stock solution of this compound. This process should be conducted in a designated area within a laboratory, and all necessary safety equipment should be readily available.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
Personal Protective Equipment (PPE) Required:
-
Safety glasses with side shields
-
Chemical-resistant nitrile gloves (double-gloved)
-
Laboratory coat
Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Don all required PPE: a laboratory coat, safety glasses with side shields, and two pairs of nitrile gloves.
-
Label the microcentrifuge tube or vial with the compound name, concentration, solvent, and date.
-
-
Weighing the Compound:
-
Carefully transfer the required amount of this compound powder onto weighing paper on an analytical balance. Perform this step in the chemical fume hood to minimize the risk of inhalation.
-
Record the exact weight of the compound.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed this compound powder into the pre-labeled tube or vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve the desired 10 mM concentration.
-
Securely cap the tube or vial.
-
-
Solubilization and Storage:
-
Gently vortex the solution until all the this compound has dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C), protected from light.
-
-
Waste Disposal and Decontamination:
-
Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in a designated hazardous chemical waste container.
-
Wipe down the work area in the chemical fume hood with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Operational and Disposal Plans
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to contain the material and protect laboratory personnel. The following diagram outlines the logical workflow for handling a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, stock solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Collect in a labeled, sealed, and compatible container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of in the designated hazardous waste container immediately after use.
Always follow your institution's specific guidelines for hazardous waste disposal. Ensure that waste containers are properly labeled with the chemical name and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
